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  • Product: 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde
  • CAS: 1601749-90-9

Core Science & Biosynthesis

Foundational

The Definitive Technical Guide to 4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1601749-90-9): Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry and agrochemical development, highly functionalized heterocyclic building blocks are the cornerstone of novel lead generation. 4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, highly functionalized heterocyclic building blocks are the cornerstone of novel lead generation. 4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1601749-90-9) is a premium, structurally rigid scaffold that offers a unique combination of hydrogen-bond accepting capabilities (via the methoxy and aldehyde oxygen atoms) and a highly tunable pyrazole core.

This in-depth technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the physicochemical properties, mechanistic synthesis pathways, and downstream functionalization strategies for this critical intermediate.

Physicochemical Profiling

Understanding the fundamental properties of 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde is essential for predicting its behavior in both synthetic workflows and biological systems. The presence of the electron-donating methoxy group at the C4 position significantly alters the electron density of the pyrazole ring, impacting both the electrophilicity of the adjacent C5-aldehyde and the overall lipophilicity of the molecule.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde
CAS Registry Number 1601749-90-9
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
MDL Number MFCD30170056
SMILES String COc1cnn(C)c1C=O
InChI Key MTZWYVFASHANJD-UHFFFAOYSA-N
Storage Temperature 2–8 °C (Inert atmosphere recommended to prevent oxidation)

Mechanistic Synthesis Pathway: Regioselective C5-Formylation

The most robust and scalable method for synthesizing 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde relies on the regioselective directed ortho-metalation (DoM) of the parent compound, 4-methoxy-1-methyl-1H-pyrazole, followed by electrophilic trapping with N,N-dimethylformamide (DMF)[1][2].

The Causality of Regioselectivity

When 4-methoxy-1-methyl-1H-pyrazole is treated with a strong base such as n-butyllithium (n-BuLi), deprotonation occurs almost exclusively at the C5 position.

  • Why C5 and not C3? The C5 proton is kinetically and thermodynamically more acidic. This is driven by the strong inductive electron-withdrawing effect of the adjacent N1-methyl group and the N2 atom. Furthermore, the lithium cation coordinates with the lone pair of the N1 nitrogen, directing the base specifically to the C5 position.

  • Why low temperatures (-78 °C)? Organolithium heteroaromatics are highly reactive and prone to ring-opening or dimerization. Maintaining cryogenic temperatures suppresses these degradation pathways, ensuring the 5-lithio intermediate remains stable until the electrophile is introduced[2].

Experimental Protocol: Self-Validating Synthesis Workflow

The following step-by-step methodology ensures high yield and purity by incorporating built-in validation checkpoints.

Reagents Required:

  • 4-Methoxy-1-methyl-1H-pyrazole (1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes, 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M relative to starting material)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-pure Argon. Causality: Moisture strictly quenches the organolithium reagent, leading to starting material recovery.

  • Substrate Dissolution: Dissolve 4-methoxy-1-methyl-1H-pyrazole in anhydrous THF. Cool the stirring solution to -78 °C using a dry ice/acetone bath.

  • Regioselective Lithiation: Add n-BuLi dropwise over 15 minutes via a syringe pump.

    • Validation Checkpoint: The solution typically transitions to a pale yellow/orange color, indicating the formation of the 5-lithio species. Stir for exactly 1 hour at -78 °C to ensure complete metalation.

  • Electrophilic Trapping: Add anhydrous DMF dropwise.

    • Causality: DMF acts as the formylating agent. The nucleophilic attack of the lithiated pyrazole on the carbonyl carbon of DMF forms a stable tetrahedral hemiaminal lithium salt. This stable intermediate prevents the newly formed aldehyde from undergoing a secondary nucleophilic attack by another equivalent of the organolithium species.

  • Controlled Quenching: Allow the reaction mixture to slowly warm to 0 °C over 2 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Causality: The mildly acidic ammonium chloride safely hydrolyzes the tetrahedral intermediate, releasing the free C5-carbaldehyde without causing acid-catalyzed cleavage of the C4-methoxy ether.

  • Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Validation Checkpoint: Monitor by TLC (UV active at 254 nm) and LC-MS to confirm the presence of the [M+H]⁺ peak at m/z 141.1.

Visualization of the Synthesis Pathway

Synthesis SM 4-Methoxy-1-methyl -1H-pyrazole Lithiation Regioselective Lithiation (C5) n-BuLi, THF, -78°C SM->Lithiation Intermediate 5-Lithio Intermediate Lithiation->Intermediate Formylation Formylation DMF Quench Intermediate->Formylation Product 4-Methoxy-1-methyl-1H -pyrazole-5-carbaldehyde (CAS: 1601749-90-9) Formylation->Product

Figure 1: Regioselective lithiation and formylation pathway for CAS 1601749-90-9.

Downstream Applications in Drug Discovery

The strategic placement of the aldehyde at the C5 position, flanked by the N-methyl and C4-methoxy groups, creates a highly sterically and electronically defined reactive center. This makes 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde an invaluable precursor for several advanced pharmacophores.

Synthesis of Spirocyclic σ1 Receptor Ligands

Pyrazole-5-carbaldehydes are frequently utilized in the synthesis of spirocyclic pyranopyrazoles. Through a sequence involving a Wittig homologation of the C5-aldehyde followed by acid-catalyzed cyclization, researchers can generate rigid spirocyclic scaffolds that exhibit low nanomolar affinity and extraordinarily high selectivity for σ1 receptors over σ2 receptors, which are targeted for the treatment of neuropathic pain[2].

Development of CCR6 Antagonists

The chemokine receptor CCR6 is a highly validated target for autoimmune diseases such as psoriasis and inflammatory bowel disease (IBD). The C5-aldehyde of functionalized pyrazoles can undergo reductive amination with complex chiral amines (e.g., using NaBH₃CN or NaBH(OAc)₃) to yield squaramide-based allosteric antagonists. The pyrazole core provides critical hydrogen bonding interactions within the allosteric binding pocket of the GPCR[3].

Visualization of Downstream Functionalization

Applications Aldehyde C5-Carbaldehyde (CAS: 1601749-90-9) RedAm Reductive Amination (NaBH3CN / Amines) Aldehyde->RedAm Grignard Grignard Addition (R-MgX) Aldehyde->Grignard Condensation Knoevenagel Condensation (Active Methylene) Aldehyde->Condensation Drug1 CCR6 Antagonists (Autoimmune Therapeutics) RedAm->Drug1 Drug2 Sigma-1 Receptor Ligands (Neuropathic Pain) Grignard->Drug2 Drug3 Kinase Inhibitors (Phthalazinone Hybrids) Condensation->Drug3

Figure 2: Downstream functionalization logic of the C5-aldehyde in drug discovery.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical signatures should be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz): A sharp singlet around δ 9.90–10.10 ppm is the definitive marker for the C5-aldehyde proton. Additional singlets will appear for the N-methyl (δ 4.05 ppm) and the O-methyl (δ 3.85 ppm) groups, alongside the isolated C3 aromatic proton (~δ 7.30 ppm).

  • LC-MS (ESI+): A dominant molecular ion peak at m/z 141.1 [M+H]⁺.

References

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Organic Process Research & Development. Available at:[Link]

  • Combination of Two Pharmacophoric Systems: Synthesis and Pharmacological Evaluation of Spirocyclic Pyranopyrazoles with High σ1 Receptor Affinity. Journal of Medicinal Chemistry. Available at:[Link]

  • Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structure of 4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic characterization of 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1] This document aims to equip researchers with the foundational knowledge necessary for the effective utilization and further development of this promising molecule.

Molecular Structure and Properties

4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde possesses a five-membered aromatic pyrazole ring substituted with a methoxy group at the C4 position, a methyl group at the N1 position, and a carbaldehyde (formyl) group at the C5 position.

Chemical Identifiers:

PropertyValue
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
CAS Number 1601749-90-9[1][2]
Monoisotopic Mass 140.05858 Da[2]

The structural arrangement of these functional groups dictates the molecule's reactivity and potential for intermolecular interactions, which are critical for its biological activity. The electron-donating methoxy group and the electron-withdrawing carbaldehyde group on the pyrazole ring create a unique electronic environment that influences its chemical behavior.

Caption: 2D structure of 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde.

Synthesis of 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde

The synthesis of pyrazole-4-carbaldehydes is often achieved through the Vilsmeier-Haack reaction.[3][4][5] This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Conceptual Synthetic Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Precursor 4-methoxy-1-methyl-1H-pyrazole Intermediate Iminium Salt Intermediate Precursor->Intermediate + Vilsmeier Reagent Product 4-methoxy-1-methyl-1H- pyrazole-5-carbaldehyde Intermediate->Product Hydrolysis

Caption: Conceptual workflow for the synthesis via Vilsmeier-Haack reaction.

Exemplary Experimental Protocol (Adapted from related syntheses)

This protocol is a general guideline and may require optimization for the specific synthesis of 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde.

  • Vilsmeier Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.

  • Formylation: Dissolve the starting material, 4-methoxy-1-methyl-1H-pyrazole, in a suitable solvent (e.g., DMF or a chlorinated solvent). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature typically ranging from 60-90 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide, until it reaches a neutral or slightly basic pH. The crude product may precipitate out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While experimentally obtained spectra for the target molecule are not available in the cited literature, the expected spectral data can be predicted based on the analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.8 - 10.0Singlet1HAldehyde proton (-CHO)The deshielding effect of the carbonyl group and the aromatic ring results in a downfield chemical shift.
~7.5 - 7.8Singlet1HPyrazole C3-HAromatic proton on the pyrazole ring.
~3.9 - 4.1Singlet3HMethoxy protons (-OCH₃)Protons of the methoxy group attached to the pyrazole ring.
~3.7 - 3.9Singlet3HN-methyl protons (N-CH₃)Protons of the methyl group attached to the nitrogen atom of the pyrazole ring.

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The carbon NMR spectrum will provide information about the number of non-equivalent carbon atoms and their chemical environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~185 - 190Aldehyde carbon (C=O)The carbonyl carbon is highly deshielded and appears significantly downfield.
~150 - 155Pyrazole C4-OCarbon atom of the pyrazole ring attached to the methoxy group.
~140 - 145Pyrazole C5-CHOCarbon atom of the pyrazole ring attached to the carbaldehyde group.
~130 - 135Pyrazole C3Carbon atom of the pyrazole ring.
~110 - 115Pyrazole C4Carbon atom of the pyrazole ring.
~58 - 62Methoxy carbon (-OCH₃)Carbon of the methoxy group.
~35 - 40N-methyl carbon (N-CH₃)Carbon of the N-methyl group.

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

A closely related compound, 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, exhibits a ¹H NMR signal for the aldehyde proton at δ 9.86 ppm and a ¹³C NMR signal for the aldehyde carbon at δ 183.1 ppm.[6] The methoxy group protons on the phenyl ring appear at δ 3.85 ppm, and the corresponding carbon at δ 55.6 ppm.[6] These values provide a strong basis for the predicted shifts in our target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~2950 - 2850MediumC-H (methyl, methoxy)Stretching
~2850 - 2750Weak-MediumC-H (aldehyde)Stretching
~1680 - 1660StrongC=O (aldehyde)Stretching
~1600 - 1450MediumC=C, C=N (aromatic ring)Stretching
~1250 - 1050StrongC-O (methoxy)Stretching

The IR spectrum of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde shows a strong carbonyl stretch at 1667 cm⁻¹.[6] This is consistent with the expected range for an aromatic aldehyde and supports the predicted value for our target molecule.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in confirming the molecular weight and elemental composition.

Predicted Mass Spectrometry Data:

Ionm/z (calculated)
[M+H]⁺141.0658
[M+Na]⁺163.0478

These values are based on the predicted data from PubChem for C₆H₈N₂O₂.[2] High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the synthesized compound.

Applications in Drug Development

Pyrazole derivatives are a cornerstone in medicinal chemistry, with applications as anti-inflammatory, anticancer, and antimicrobial agents. The presence of the carbaldehyde group in 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde makes it a versatile building block for the synthesis of more complex heterocyclic systems through reactions such as condensations, and multicomponent reactions. This allows for the generation of diverse molecular libraries for screening against various biological targets.

Conclusion

This technical guide has provided a detailed overview of the structure, synthesis, and spectroscopic properties of 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde. While experimentally determined data for this specific molecule is limited in the public domain, a robust understanding of its characteristics can be derived from the analysis of closely related pyrazole derivatives and established chemical principles. The information presented herein serves as a valuable resource for researchers and scientists working on the design and development of novel pyrazole-based therapeutic agents.

References

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024, March 1). MDPI. Retrieved from [Link]

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • 4-methoxy-1-methyl-1h-pyrazole-5-carbaldehyde. PubChemLite. Retrieved from [Link]

  • 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • This reference is not available in the provided search results.
  • Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • This reference is not available in the provided search results.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023, April 15). Chemical Methodologies. Retrieved from [Link]

Sources

Foundational

properties of 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde

An In-Depth Technical Guide to 4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde: Synthesis, Characterization, and Application Foreword As a Senior Application Scientist, my experience has consistently shown that the success...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde: Synthesis, Characterization, and Application

Foreword

As a Senior Application Scientist, my experience has consistently shown that the success of a drug discovery campaign often hinges on the strategic selection of its foundational chemical building blocks. These scaffolds are not merely starting points; they are the very core upon which molecular diversity, biological activity, and desirable pharmacokinetic properties are built. Among the vast arsenal of heterocyclic compounds, pyrazoles stand out as a "privileged scaffold," a recurring motif in a multitude of approved therapeutic agents.[1][2][3] This guide is dedicated to a particularly valuable, yet specific, member of this family: 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde .

The unique arrangement of its functional groups—a reactive aldehyde for diversification, a metabolically significant methoxy group, and a methylated nitrogen for modulating solubility and binding—makes this compound a potent intermediate for medicinal chemists. This document moves beyond a simple datasheet to provide a comprehensive, field-proven perspective on its synthesis, characterization, reactivity, and strategic deployment in research and development. We will explore not just the "what" and "how," but the critical "why" behind the experimental choices, offering a self-validating framework for its use in your laboratory.

Core Molecular Profile and Safety

Before any synthesis or application, a thorough understanding of a compound's fundamental properties and safety requirements is paramount. 4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde is a functionalized heterocyclic compound whose identity and handling protocols are well-defined.

Physicochemical Identifiers

A clear identification is the first step in any laboratory workflow. The key identifiers for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde-
CAS Number 1601749-90-9[4][5][6]
Molecular Formula C₆H₈N₂O₂-
Molecular Weight 140.14 g/mol -
Physical Form Pale-yellow to Yellow-brown Solid
Safety and Handling

Based on available data, this compound is classified as hazardous and requires careful handling in a controlled laboratory environment. Adherence to standard safety protocols is non-negotiable.

  • GHS Hazard Classification:

    • Skin Irritation (Category 2) , H315: Causes skin irritation.[5]

    • Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[5]

    • Specific Target Organ Toxicity — Single Exposure (Category 3) , H335: May cause respiratory irritation.[5][7]

  • Recommended Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[8]

    • All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][7]

  • Storage and Disposal:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Synthesis: The Vilsmeier-Haack Formylation

The most reliable and widely adopted method for introducing a formyl group onto an electron-rich pyrazole ring is the Vilsmeier-Haack reaction.[9][10][11] This electrophilic substitution reaction is perfectly suited for synthesizing the title compound from its unformylated precursor.

Mechanistic Rationale

The choice of the Vilsmeier-Haack reaction is rooted in the electronic nature of the pyrazole ring. The 4-methoxy group is a strong electron-donating group, which significantly increases the electron density of the pyrazole ring, particularly at the adjacent C5 position. This activation makes the C5 position highly susceptible to attack by a mild electrophile.

The Vilsmeier reagent, a chloroiminium salt generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), serves as this ideal electrophile.[9][12] The reaction proceeds with high regioselectivity, ensuring that formylation occurs specifically at the desired C5 position.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_reagent Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Wheland-type Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Pyrazole 4-Methoxy-1-methyl- 1H-pyrazole Pyrazole->Intermediate Product 4-Methoxy-1-methyl-1H- pyrazole-5-carbaldehyde Intermediate->Product Hydrolysis (Work-up)

Caption: Mechanism of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol provides a robust, self-validating procedure for the synthesis. Each step is designed to ensure optimal conditions and facilitate monitoring.

Materials:

  • 4-Methoxy-1-methyl-1H-pyrazole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, optional solvent)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

Procedure:

  • Vilsmeier Reagent Preparation (Critical Step): In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (approx. 5-10 mL per gram of pyrazole). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (3.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic and moisture-sensitive.[9] Stir the resulting solution at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve the 4-methoxy-1-methyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to 60-80 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[1][12] To do this, carefully take a small aliquot, quench it in a vial with saturated NaHCO₃ solution, extract with EtOAc, and spot on a TLC plate. The reaction is typically complete within 4-8 hours.

  • Work-up and Quenching: Once the starting material is consumed, cool the reaction mixture back to room temperature. Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and must be done cautiously in a fume hood.[9]

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product three times with EtOAc or DCM.

  • Purification: Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a cornerstone of scientific integrity. Standard spectroscopic methods provide an unambiguous structural fingerprint.

TechniqueExpected ObservationRationale
¹H NMR ~9.8 ppm (s, 1H, -CHO); ~7.5-8.0 ppm (s, 1H, pyrazole C3-H); ~3.9 ppm (s, 3H, -OCH₃); ~3.8 ppm (s, 3H, N-CH₃)The aldehyde proton is highly deshielded. The methoxy and N-methyl groups appear as distinct singlets. The single proton on the pyrazole ring also appears as a singlet.
¹³C NMR ~185 ppm (C=O); ~160 ppm (C4-OCH₃); ~140 ppm (C5-CHO); ~135 ppm (C3-H); ~58 ppm (-OCH₃); ~35 ppm (N-CH₃)The carbonyl carbon is characteristic and appears far downfield. The other carbons of the heterocyclic ring and substituents appear in their expected regions.
FT-IR ~1670-1660 cm⁻¹ (strong, sharp, C=O stretch); ~2830 cm⁻¹ and ~2730 cm⁻¹ (C-H stretch of aldehyde); ~1560 cm⁻¹ (C=N stretch of pyrazole ring)The strong carbonyl absorption is the most prominent feature, confirming the presence of the aldehyde group.[13]
Mass Spec [M+H]⁺ peak corresponding to the calculated exact mass of C₆H₉N₂O₂⁺ (m/z 141.0659)High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and molecular weight with high precision.[13]

Reactivity and Synthetic Applications in Drug Discovery

The true value of 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde lies in its synthetic versatility. The aldehyde group serves as a powerful chemical handle for diversification, allowing chemists to rapidly generate libraries of novel compounds for biological screening.

Caption: Key synthetic transformations of the pyrazole-5-carbaldehyde.

Protocol: Synthesis of a Pyrazole-Hydrazone Derivative

Hydrazones derived from pyrazole carbaldehydes are frequently explored for their wide range of biological activities, including antimicrobial and anticancer properties.[3][14]

Procedure:

  • Dissolution: Dissolve 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Addition of Hydrazine: Add an equimolar amount (1.0 eq) of a substituted hydrazine (e.g., phenylhydrazine or 2,4-dinitrophenylhydrazine).

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, the hydrazone product often precipitates from the solution upon cooling. If not, the solvent can be partially evaporated, and the mixture cooled in an ice bath to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry in vacuo. Recrystallization can be performed if necessary to obtain a highly pure product.

Strategic Importance in Medicinal Chemistry
  • Privileged Scaffold: The pyrazole core is a well-established pharmacophore present in drugs like Celecoxib (anti-inflammatory) and Rimonabant.[15] Its rigid structure correctly orients substituents for optimal interaction with biological targets.

  • Structure-Activity Relationship (SAR) Studies: The aldehyde is the primary point for diversification. By reacting it with various amines, hydrazines, or active methylene compounds, researchers can systematically probe the chemical space around the pyrazole core to optimize potency and selectivity.[1]

  • Modulation of Properties: The N-methyl group prevents tautomerism and eliminates a hydrogen bond donor site, which can improve cell permeability and metabolic stability. The 4-methoxy group acts as a hydrogen bond acceptor and its position influences the overall electronics and binding profile of the molecule.

SAR_Concept Scaffold-Based Drug Design Scaffold Pyrazole Scaffold (Core Structure) R1 (N1-Methyl) Scaffold->R1 R2 (C4-Methoxy) Scaffold->R2 R3 (Diversification Point from Aldehyde) Scaffold->R3 Target Biological Target (e.g., Enzyme, Receptor) R1->Target Binding & Activity R2->Target Binding & Activity R3->Target Binding & Activity

Caption: Conceptual model for SAR studies using the pyrazole scaffold.

Conclusion

4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery and development. Its straightforward, high-yield synthesis via the Vilsmeier-Haack reaction, coupled with the versatile reactivity of its aldehyde functional group, provides an efficient and robust platform for generating novel molecular entities. By understanding its synthesis, characterization, and chemical potential as outlined in this guide, researchers and scientists are well-equipped to leverage this powerful building block to its fullest potential in the quest for new therapeutic agents.

References

  • NextSDS. 1-(methoxymethyl)-4-methyl-1H-pyrazole-5-carbaldehyde. [Link]

  • Patel, R. V., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Patel, J. K., et al. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

  • Academia.edu. Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. [Link]

  • Badalyan, K. S., et al. (2013). Vilsmeier–Haack Formylation of 1H-Pyrazoles. Russian Journal of Organic Chemistry. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • NextSDS. 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde — Chemical Substance Information. [Link]

  • Bawa, S., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. [Link]

  • Al-wsabai, A. N., et al. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank. [Link]

  • NextSDS. 1-[(4-Methoxyphenyl)Methyl]-1H-pyrazole-5-carbaldehyde. [Link]

  • Stanovnik, B., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]

  • da Rosa, F. A., et al. (2014). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules. [Link]

  • ResearchGate. Synthesis, structural, molecular docking and spectroscopic studies.... [Link]

  • Adam, F., et al. (2016). Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. IUCrData. [Link]

  • ResearchGate. New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. [Link]

  • El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • Kumar, H. K., et al. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData. [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Al-wsabai, A. N., et al. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. [Link]

  • Talaviya, R., et al. (2024). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Sigma-Aldrich. 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde. [Link]

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Exploratory

Pyrazole-Based Compounds: A Comprehensive Technical Guide on Structure-Activity Relationships and Synthetic Methodologies

The Pyrazole Pharmacophore: An Executive Overview In the realm of medicinal chemistry, the pyrazole ring (C₃H₄N₂) stands out as a privileged, five-membered heteroaromatic scaffold. First named by Ludwig Knorr in 1883, th...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pyrazole Pharmacophore: An Executive Overview

In the realm of medicinal chemistry, the pyrazole ring (C₃H₄N₂) stands out as a privileged, five-membered heteroaromatic scaffold. First named by Ludwig Knorr in 1883, this moiety contains two adjacent nitrogen atoms that endow it with unique electronic properties[1]. The adjacent nitrogens act synergistically: the pyrrole-like nitrogen acts as a hydrogen bond donor, while the pyridine-like nitrogen serves as a hydrogen bond acceptor. This dual capability allows pyrazole derivatives to engage in highly specific, directional interactions with various biological targets, ranging from kinase ATP-binding sites to bacterial enzymes.

Because of its rapid tautomerization and tunable lipophilicity, the pyrazole nucleus is a cornerstone in the development of modern therapeutics, driving advancements in oncology, infectious diseases, and inflammatory disorders[1].

Structure-Activity Relationships (SAR) and Pharmacological Profiling

The pharmacological efficacy of pyrazole derivatives is heavily dictated by the substitution patterns at the 1-, 3-, 4-, and 5-positions of the heterocyclic ring[2].

Anti-Inflammatory and Anticancer Activity

Pyrazoles are historically renowned for their anti-inflammatory properties, most notably exemplified by the blockbuster drug celecoxib. Recent SAR studies demonstrate that substituting the pyrazole core with specific aryl or heteroaryl groups significantly enhances selectivity against the cyclooxygenase-2 (COX-2) enzyme. For instance, novel derivatives have achieved IC₅₀ values as low as 38.7 nM, outperforming traditional therapeutics in in vivo models[1].

In oncology, hybridizing pyrazoles with thiazole rings has yielded remarkable inhibitors of the BRAF V600E kinase—a critical mutation in melanoma and other cancers. Specific thiazolyl-pyrazoline compounds have demonstrated potent antiproliferative activity against MCF-7 breast cancer cell lines, directly competing with standard chemotherapeutics like Sorafenib[3].

Antimicrobial Efficacy against MDR Pathogens

The escalating crisis of multidrug-resistant (MDR) Acinetobacter baumannii and fungal pathogens has renewed interest in pyrazole hybrids. Halogen substitution (particularly fluorine and chlorine) on the aryl rings attached to the pyrazole core increases lipophilicity, facilitating penetration through complex bacterial cell envelopes. Furthermore, triazole-pyrazole conjugates have shown exceptional in vitro activity against Candida albicans, effectively disrupting fungal ergosterol synthesis at sub-microgram concentrations[4].

Quantitative Pharmacological Data Summary

To synthesize the current landscape of pyrazole bioactivity, the following table summarizes key quantitative data from recent literature:

Compound Class / DerivativeTarget / PathogenIC₅₀ / MIC ValuePrimary Mechanism of Action
Compound C (Aryl-pyrazole)COX-2 Enzyme38.7 nMSelective competitive inhibition of COX-2[1]
Compound 2h (Thiazolyl-pyrazole)BRAF V600E Kinase0.05 µMKinase ATP-site blocking (Anticancer)[3]
Compound 6c (Triazole-pyrazole)Candida albicans0.0625 µg/mLDisruption of fungal cell wall synthesis[4]
Compound 4d (Oleanolic-pyrazole)α-glucosidase2.64 µMCompetitive enzyme inhibition[4]
Compound 4.41c (Thiazolidinone hybrid)Candida albicans12.5 µg/mLMembrane disruption[5]

Mechanistic Pathways of Pyrazole Therapeutics

Understanding the causality behind a drug's efficacy requires mapping its interaction with cellular signaling pathways. In the context of inflammation, pyrazole derivatives act as molecular roadblocks in the arachidonic acid cascade. By selectively entering the hydrophobic channel of the COX-2 enzyme and forming stable hydrogen bonds with Arg120 and Tyr355, pyrazoles prevent the conversion of arachidonic acid into pro-inflammatory prostaglandins[1].

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate Binding PGH2 Prostaglandin H2 COX2->PGH2 Catalysis Inflammation Inflammatory Response PGH2->Inflammation Pathway Activation Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Competitive Inhibition

Mechanism of COX-2 inhibition by pyrazole derivatives blocking prostaglandin synthesis.

Synthetic Methodologies: Classical and Green Approaches

The synthesis of the pyrazole nucleus has evolved significantly since Knorr's initial discoveries[6]. The fundamental approach remains the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.

The Knorr Pyrazole Synthesis Workflow

The Knorr synthesis is a robust, two-step cascade. First, the nucleophilic nitrogen of the hydrazine attacks the highly electrophilic carbonyl carbon, forming a hydrazone intermediate. Subsequent acid-catalyzed intramolecular cyclization and dehydration yield the thermodynamically stable aromatic pyrazole ring[7].

Knorr_Synthesis Hydrazine Hydrazine Derivative Condensation Nucleophilic Attack (Acid Catalyzed) Hydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization & Dehydration Hydrazone->Cyclization Pyrazole Substituted Pyrazole Cyclization->Pyrazole

Step-by-step logical workflow of the Knorr pyrazole synthesis.
Green Chemistry: Magnetic Nanoparticle Catalysis

Modern synthetic protocols emphasize sustainability. Recent advancements utilize reusable solid acid catalysts, such as Fe₃O₄@MCM-41-SO₃H, under solvent-free conditions. The sulfonic acid groups act as localized Lewis acid sites to activate the carbonyl groups, while the magnetic iron oxide core allows for immediate catalyst recovery via an external magnetic field, drastically reducing toxic solvent waste and improving overall yield[8].

Experimental Protocol: Synthesis of 1-(1-Adamantyl)-3,5-dimethyl-1H-pyrazole

To bridge theoretical chemistry with benchtop application, the following is a validated, step-by-step methodology for synthesizing a highly lipophilic pyrazole derivative using the Knorr protocol[7]. This protocol is designed as a self-validating system, ensuring that each step has a measurable checkpoint.

Materials Required: 1-Adamantylhydrazine hydrochloride, Acetylacetone, Ethanol, Triethylamine (TEA), Ethyl acetate, Brine.

Step-by-Step Methodology:

  • Reaction Setup & Liberation of the Free Base:

    • Action: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1-adamantylhydrazine hydrochloride in absolute ethanol. Add 1.1 equivalents of TEA and stir for 15 minutes at room temperature.

    • Causality: Ethanol serves as a polar protic solvent that stabilizes the transition states. TEA is required to neutralize the hydrochloride salt, liberating the free, nucleophilic hydrazine necessary for the initial attack[7].

  • Controlled Dicarbonyl Addition:

    • Action: Add 1.05 equivalents of acetylacetone dropwise to the stirring solution.

    • Causality: Dropwise addition prevents uncontrolled exothermic spikes and minimizes the formation of unwanted bis-adduct side products, ensuring high regioselectivity.

  • Cyclocondensation (Reflux):

    • Action: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours.

    • Causality: The thermal energy overcomes the activation barrier required for the intramolecular cyclization of the hydrazone intermediate and the subsequent elimination of water to form the aromatic ring[7].

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) mobile phase. The disappearance of the starting material spot confirms the completion of the cyclization.

  • Workup and Extraction:

    • Action: Cool the mixture to room temperature and remove ethanol under reduced pressure. Quench the residue with distilled water and extract three times with 50 mL of ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

    • Causality: Water dissolves the triethylamine hydrochloride salts, while the highly lipophilic 1-adamantyl-pyrazole selectively partitions into the organic ethyl acetate layer, effectively purifying the product[7].

  • Final Validation (Analytical):

    • Action: Evaporate the solvent and analyze the crude solid via ¹H-NMR.

    • Self-Validating Metric: Successful cyclization is definitively confirmed by the presence of a distinct singlet integrating to 1H at approximately δ 5.8–6.2 ppm, corresponding to the C4-H proton of the newly formed pyrazole ring.

Conclusion

The pyrazole nucleus remains an indispensable tool in rational drug design. By understanding the causal relationships between structural modifications (SAR) and biological target affinity, researchers can continue to engineer highly selective inhibitors. Coupled with modern, sustainable synthetic protocols, the development pipeline for pyrazole-based therapeutics is poised to address some of the most pressing challenges in oncology and infectious disease management.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI (Molecules). 2

  • Exploring Recent Advances in the Pharmacological Activities of Pyrazole Compounds: A Comprehensive Review - ResearchGate. 4

  • Review on Biological Activities of Pyrazole Derivatives - Journal of Chemical Health Risks. 1

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review - Global Research Online. 3

  • Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine - Benchchem. 7

  • Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids - PMC (National Institutes of Health). 5

  • Facile synthesis of pyrazole derivatives using reusable Fe3O4@MCM-41-SO3H - Canadian Science Publishing. 8

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis and Derivatization of Bioactive 1H-Pyrazole-4-carbaldehyde Scaffolds

Introduction & Pharmacological Significance The 1H-pyrazole-4-carbaldehyde scaffold is a privileged, highly versatile heterocyclic building block in modern medicinal chemistry[1]. The pyrazole core provides robust metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Significance

The 1H-pyrazole-4-carbaldehyde scaffold is a privileged, highly versatile heterocyclic building block in modern medicinal chemistry[1]. The pyrazole core provides robust metabolic stability and favorable hydrogen-bonding interactions, while the aldehyde functional group at the C4-position serves as a highly reactive electrophilic handle[1]. This dual-nature architecture enables extensive structure-activity relationship (SAR) studies and the rapid generation of diverse molecular libraries.

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities. For instance, coupling the pyrazole ring with indole or benzoyl moieties yields potent anti-inflammatory and antioxidant agents[2][3]. Furthermore, recent in silico and in vitro studies have identified specific pyrazole carbaldehyde derivatives as selective serotonin reuptake inhibitors (SSRIs) for antidepressant applications[4].

BioTargets Derivative Pyrazole-4-carbaldehyde Derivatives COX Cyclooxygenase (COX) Inhibition Derivative->COX Binding SSRI Serotonin Transporter (SERT) Inhibition Derivative->SSRI Docking (PDB: 5I73) Microbial Microbial Cell Wall Disruption Derivative->Microbial Penetration AntiInflam Anti-inflammatory Efficacy COX->AntiInflam AntiDepress Antidepressant Efficacy SSRI->AntiDepress AntiMicrob Antimicrobial Efficacy Microbial->AntiMicrob

Pharmacological pathways of bioactive pyrazole-4-carbaldehyde derivatives.

Mechanistic Rationale: The Vilsmeier-Haack Formylation

The most robust method for synthesizing the 1H-pyrazole-4-carbaldehyde core is the Vilsmeier-Haack (VH) reaction of substituted hydrazones[1][5].

Causality of Reagent Selection:

  • N,N-Dimethylformamide (DMF) & Phosphorus Oxychloride (POCl₃): DMF acts as both the solvent and the formylating agent. POCl₃ is the activating agent that reacts with DMF to generate the highly electrophilic chloroiminium ion (the Vilsmeier reagent)[5].

  • Strict Anhydrous Conditions: The VH reagent is extremely sensitive to moisture. The presence of water will prematurely hydrolyze the chloroiminium ion into unreactive dimethylamine and formic acid, halting the reaction. Rigorous exclusion of water during reagent preparation is non-negotiable[5].

  • Temperature Modulation: The initial addition must be performed at 0–5 °C to control the highly exothermic formation of the VH complex. Subsequent heating to 60–80 °C provides the thermodynamic activation energy required for the cyclization of the hydrazone intermediate into the pyrazole ring[1][5].

Workflow Hydrazone Substituted Hydrazone Core 1H-Pyrazole-4-carbaldehyde (Core Scaffold) Hydrazone->Core Cyclization VH_Reagent Vilsmeier-Haack Reagent (POCl3 + DMF) VH_Reagent->Core Formylation Condensation Condensation Reactions (Amines, Active Methylenes) Core->Condensation Aldehyde Reactivity Bioactive Bioactive Derivatives (Target Compounds) Condensation->Bioactive Structural Diversification

Synthetic workflow for 1H-pyrazole-4-carbaldehyde derivatives.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (1H-Pyrazole-4-carbaldehyde)

This protocol details the cyclization and formylation of substituted acetophenone phenylhydrazones[1][5].

Step-by-Step Methodology:

  • Preparation of the VH Reagent: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), cool 10 mL of anhydrous DMF to 0–5 °C using an ice-salt bath.

  • Activation: Add POCl₃ (1.1 mL, 0.012 mol) dropwise over 15 minutes with vigorous magnetic stirring. Maintain the temperature below 5 °C to prevent degradation of the chloroiminium ion[1].

  • Substrate Addition: Slowly add the substituted acetophenone phenylhydrazone (0.004 mol) to the cold VH reagent[1].

  • Cyclization: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 60–80 °C for 4–6 hours[1][5].

  • Quenching & Precipitation: Pour the hot reaction mixture onto 100 g of crushed ice. Causality: The ice quench dissipates the exothermic heat of hydrolysis.

  • Neutralization: Slowly add a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches 7–8. Causality: The intermediate iminium salt is water-soluble. Neutralization hydrolyzes it to the free aldehyde, which is insoluble in water and precipitates out as a pale yellow solid[1][5].

  • Isolation: Filter the precipitate, wash with ice-cold water, and purify via flash column chromatography (Ethyl acetate/Petroleum ether)[5].

Validation & Quality Control:

  • TLC: Monitor the disappearance of the hydrazone spot (typically using 1:4 EtOAc:Hexane).

  • ¹H-NMR: Successful formylation is confirmed by the appearance of a distinct singlet at δ 9.90–10.11 ppm (representing the -CHO proton) and a singlet at δ ~8.22 ppm (representing the pyrazole C5-H)[4][5].

Protocol B: Derivatization via Knoevenagel Condensation (Thiazolidinedione)

The highly reactive C4-aldehyde allows for rapid structural diversification to synthesize antimicrobial and anticancer agents[1].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and 2,4-thiazolidinedione (1 mmol) in 15 mL of absolute ethanol[1].

  • Catalysis: Add 2-3 drops of piperidine. Causality: Piperidine acts as a basic catalyst to deprotonate the active methylene of the thiazolidinedione, forming a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the aldehyde[1].

  • Reflux: Heat the reaction mixture to reflux for 4–6 hours[1].

  • Isolation: Cool the mixture to room temperature. Filter the precipitated pyrazolyl-thiazolidinedione derivative, wash with cold ethanol, and dry[1].

Validation & Quality Control:

  • ¹H-NMR: Disappearance of the aldehyde peak (~10.0 ppm) and the appearance of an alkene proton singlet at δ ~7.8 ppm , confirming the formation of the double bond.

Protocol C: One-Pot Conversion to Pyrazole-4-carbonitrile

Nitriles are versatile pharmacophores. This protocol utilizes an atom-efficient, metal-free dehydration[6].

Step-by-Step Methodology:

  • Oxime Formation: Cool a mixture of pyrazole-4-carbaldehyde (1 mmol) and formic acid (2.5 mL) to 5–10 °C. Add hydroxylamine hydrochloride (1 mmol)[6]. Causality: Formic acid serves as an excellent polar protic medium that facilitates condensation without transition metals[6].

  • Dehydration: After 1 minute, add orthophosphoric acid (H₃PO₄, 1 mol%)[6]. Causality: H₃PO₄ acts as an acid catalyst to rapidly dehydrate the intermediate oxime into a nitrile[6].

  • Heating: Heat the mixture to 100 °C until completion (monitored by TLC using DCM:Methanol 9:1)[6].

  • Isolation: Cool, precipitate with water, filter, and recrystallize from ethanol[6].

Quantitative Data & Structural Activity Relationship (SAR)

The biological efficacy and physical properties of pyrazole-4-carbaldehyde derivatives are highly dependent on their substitution patterns. Electron-donating groups (e.g., methoxy, methyl) at the para-position of the phenyl nucleus generally maximize antioxidant and anti-inflammatory activity[3].

Table 1: Quantitative Yields and Analytical Markers of Key Pyrazole Derivatives

Compound / Derivative ClassPrimary Biological TargetYield (%)Melting Point (°C)Key ¹H-NMR Marker (ppm)Ref
1H-Pyrazole-4-carbaldehyde Core Intermediate Scaffold60 – 75%147 – 149δ 9.90 – 10.11 (s, 1H, CHO)[5]
3-(4-aminophenyl)-1-(4-chlorophenyl) SERT (Antidepressant)63%203 – 207δ 9.96 (s, 1H, CHO)[4]
1-Benzoyl-3-phenyl pyrazoles COX / Free Radicals65 – 80%Variableδ ~10.0 (s, 1H, CHO)[3]
Pyrazole-4-carbonitriles Versatile Precursor98 – 99%N/ADisappearance of CHO peak[6]

References

  • Benchchem. Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry. Benchchem. 1

  • Oriental Journal of Chemistry. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry. 4

  • RASĀYAN Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. 2

  • Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. 3

  • PMC (NIH). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. 5

  • Indian Academy of Sciences. H3PO4 catalyzed one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4. Indian Academy of Sciences. 6

Sources

Application

Vilsmeier-Haack Formylation of Pyrazoles: A Detailed Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Importance of Pyrazole-4-carboxaldehydes The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Pyrazole-4-carboxaldehydes

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[3][4] A key transformation in the functionalization of the pyrazole ring is the introduction of a formyl (-CHO) group, typically at the C4 position, to yield 1H-pyrazole-4-carbaldehydes.[1][5] These aldehydes are exceptionally versatile synthetic intermediates, serving as a gateway for a multitude of chemical modifications and the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[1][6]

The Vilsmeier-Haack reaction stands out as an efficient, cost-effective, and generally mild method for the formylation of electron-rich aromatic and heteroaromatic systems, including pyrazoles.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of the Vilsmeier-Haack reaction for pyrazole formylation.

Reaction Mechanism: The Electrophilic Formylation Pathway

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the pyrazole ring.[9][10][11]

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[5][12] This exothermic reaction forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[9][10] Anhydrous conditions are critical at this stage to prevent the decomposition of the reagent.[5][13]

  • Electrophilic Aromatic Substitution: The pyrazole ring, being an electron-rich heterocycle, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.[3] This attack preferentially occurs at the C4 position, which is the most electron-rich and sterically accessible position on the pyrazole ring. The resulting intermediate then undergoes elimination to restore aromaticity, forming an iminium salt.

  • Hydrolysis: The final step involves the aqueous workup of the reaction mixture. The iminium salt intermediate is hydrolyzed to yield the desired pyrazole-4-carboxaldehyde.[10][14]

The overall mechanism can be visualized as follows:

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism for Pyrazole Formylation cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Substrate Vilsmeier_Reagent->Pyrazole Iminium_Intermediate Iminium Salt Intermediate Pyrazole->Iminium_Intermediate + Vilsmeier Reagent Formyl_Pyrazole Pyrazole-4-carboxaldehyde Iminium_Intermediate->Formyl_Pyrazole + H₂O (Workup) Workup Aqueous Workup (Hydrolysis)

Caption: General workflow of the Vilsmeier-Haack reaction on pyrazoles.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde

This protocol details a representative procedure for the formylation of a pyrazole substrate, specifically starting from an acetophenone phenylhydrazone, which cyclizes and formylates in situ.[7][15]

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction quench with ice/water is highly exothermic and must be performed slowly and with vigorous stirring to control the temperature.[14]

Materials:

  • Acetophenone phenylhydrazone (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃, 3.0 eq)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution or potassium carbonate (K₂CO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation (In Situ):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 volumes relative to the substrate).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Add POCl₃ (3.0 eq) dropwise to the cold DMF via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[12]

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 15-30 minutes. The formation of a yellowish to orange solid or viscous liquid indicates the formation of the Vilsmeier reagent.[16]

  • Formylation Reaction:

    • Dissolve the acetophenone phenylhydrazone (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[5]

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours.[7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). To do this, carefully take a small aliquot of the reaction mixture, quench it with a saturated NaHCO₃ solution, extract with EtOAc, and spot on a TLC plate.[5]

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the reaction flask to room temperature.

    • Prepare a beaker with a vigorously stirred mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture onto the crushed ice.[14] This "reverse quench" is crucial for dissipating the heat from the hydrolysis of excess POCl₃.[17]

    • After the addition, continue stirring for 30-60 minutes as the ice melts.

    • Carefully neutralize the acidic solution to pH 7-8 by the slow addition of a saturated NaHCO₃ or K₂CO₃ solution.[13][15] Monitor the pH using litmus paper or a pH meter.

    • The crude product may precipitate as a solid. If so, collect it by filtration, wash thoroughly with water, and dry.

    • If the product does not precipitate, transfer the mixture to a separatory funnel and extract three times with an organic solvent like EtOAc or DCM.[14][17]

    • Combine the organic extracts and wash sequentially with water and then with a saturated brine solution to remove residual DMF and inorganic salts.[17] For more effective DMF removal, washing with a 5-10% aqueous lithium chloride (LiCl) solution can be employed.[17]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[14]

  • Purification:

    • The crude pyrazole-4-carboxaldehyde can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).[5][14]

Data Summary and Reaction Parameters

The success of the Vilsmeier-Haack reaction is highly dependent on the substrate and reaction conditions. The following table provides a summary of typical parameters.

ParameterTypical Range/ValueRationale and Key Considerations
Substrate Electron-rich pyrazoles or hydrazonesPyrazoles with electron-donating groups (EDGs) are more reactive. Electron-withdrawing groups (EWGs) can deactivate the ring, requiring harsher conditions.[13][18]
Reagents POCl₃/DMFThis is the most common and cost-effective combination. Other reagents like oxalyl chloride or thionyl chloride can also be used.[12]
Reagent Ratio (POCl₃:Substrate) 2.0 - 5.0 equivalentsAn excess of the Vilsmeier reagent is often necessary to drive the reaction to completion, especially for less reactive substrates.[18]
Temperature 0 °C to 120 °CReagent formation is done at low temperatures (0-10 °C). The formylation step often requires heating (50-120 °C) to proceed at a reasonable rate.[7][18]
Reaction Time 2 - 24 hoursReaction time is substrate-dependent and should be monitored by TLC.[5][7]
Solvent DMF (often as reagent and solvent) or DCMAnhydrous conditions are essential for the stability of the Vilsmeier reagent.[5][19]
Yield Good to Excellent (60-95%)Yields are generally high for activated substrates under optimized conditions.[3][7]

Troubleshooting and Optimization

Troubleshooting_Workflow Troubleshooting Low Yield in Pyrazole Formylation Start Low or No Yield Observed Check_Reagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Check_Conditions Check Reaction Conditions (Inert atmosphere, Dry glassware) Check_Reagents->Check_Conditions Reagents_OK Reagents & Conditions OK? Check_Conditions->Reagents_OK Reagents_OK->Start No, address issues Substrate_Reactivity Assess Substrate Reactivity (Electron-donating vs. -withdrawing groups) Reagents_OK->Substrate_Reactivity Yes Increase_Severity Increase Reaction Severity: - Increase temperature - Increase reaction time - Increase excess of Vilsmeier reagent Substrate_Reactivity->Increase_Severity Check_Workup Review Workup Procedure (Careful quench & neutralization) Increase_Severity->Check_Workup Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Check_Workup->Optimize_Purification End Improved Yield Optimize_Purification->End

Caption: A decision-making workflow for troubleshooting low product yield.

Common Issues and Solutions:

  • Low or No Reaction:

    • Cause: Moisture in the reaction, poor quality reagents, or a highly deactivated pyrazole substrate.[13]

    • Solution: Ensure all glassware is flame- or oven-dried. Use freshly distilled, anhydrous DMF and POCl₃. For deactivated substrates, consider increasing the reaction temperature, prolonging the reaction time, or using a larger excess of the Vilsmeier reagent.[13][18]

  • Formation of Tarry Residue:

    • Cause: Overheating or an uncontrolled exothermic reaction during reagent formation or quenching.[17]

    • Solution: Maintain strict temperature control throughout the process. Add reagents and quench the reaction mixture slowly with efficient stirring.

  • Difficult Product Isolation:

    • Cause: The product may be partially water-soluble, or emulsions may form during extraction.[5]

    • Solution: Saturate the aqueous layer with NaCl (brine) to decrease the product's solubility in the aqueous phase. Perform multiple extractions. To break emulsions, add a small amount of brine or filter the mixture through celite.

Conclusion

The Vilsmeier-Haack reaction is a robust and highly valuable method for the synthesis of pyrazole-4-carboxaldehydes, which are critical building blocks in drug discovery and development.[1][6] By understanding the reaction mechanism, adhering to a carefully controlled experimental protocol, and being aware of potential challenges, researchers can effectively leverage this reaction to generate a diverse array of functionalized pyrazoles for further chemical exploration.

References

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Sources

Method

Application Notes and Protocols: The Pyrazole Scaffold in Modern Medicinal Chemistry

Introduction: The Pyrazole as a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates across diverse therapeutic areas. These are kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates across diverse therapeutic areas. These are known as "privileged scaffolds." The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands out as one of the most versatile and successful of these scaffolds.[1] Its unique electronic properties, metabolic stability, and ability to participate in various biological interactions like hydrogen bonding and hydrophobic interactions make it an ideal starting point for drug design. The five available substitution sites on the pyrazole ring offer medicinal chemists a rich platform for fine-tuning a compound's structure to optimize its potency, selectivity, and pharmacokinetic profile.[1]

This guide provides an in-depth exploration of the application of pyrazole derivatives in key therapeutic areas, supported by detailed mechanistic insights and practical laboratory protocols for their synthesis and evaluation. We will delve into landmark drugs that have validated the pyrazole core, from anti-inflammatory agents to targeted cancer therapies and beyond.

Part 1: Anti-inflammatory Applications - The COX-2 Selective Inhibition Paradigm

Inflammation is a critical biological response, but its chronic dysregulation leads to diseases like arthritis.[2] A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandins, potent mediators of pain and swelling.[3][4] There are two primary isoforms: COX-1, which is constitutively expressed and plays a protective role in the stomach and kidneys, and COX-2, which is induced at sites of inflammation.[4][5]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal side effects.[2][5] The development of pyrazole-based selective COX-2 inhibitors was a landmark achievement in creating safer anti-inflammatory drugs.

Case Study: Celecoxib (Celebrex)

Celecoxib, a diaryl-substituted pyrazole, was the first highly selective COX-2 inhibitor approved for use.[5][6][7] Its mechanism relies on structural features that allow it to preferentially bind to the active site of the COX-2 enzyme.

  • Mechanism of Selectivity: The active site of COX-2 is slightly larger and has a hydrophilic side pocket that is absent in COX-1.[6] Celecoxib's polar benzenesulfonamide side chain fits snugly into this side pocket, anchoring it effectively within the COX-2 enzyme while sterically hindering its entry into the narrower COX-1 active site.[1][3][6] This selective binding prevents the conversion of arachidonic acid to prostaglandin precursors, thereby reducing inflammation and pain with a significantly lower risk of the gastrointestinal issues associated with non-selective NSAIDs.[5][8]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_1 Prostaglandins (Stomach/Platelet function) COX1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_2 Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by Celecoxib in the arachidonic acid pathway.

Part 2: Anticancer Applications - Precision Targeting of Protein Kinases

Protein kinases are enzymes that regulate a vast number of cellular processes, including growth, differentiation, and apoptosis.[9] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrazole scaffold has proven to be exceptionally effective in the design of small-molecule kinase inhibitors. Many of these function as ATP-competitive inhibitors, where the pyrazole-based drug occupies the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and halting the oncogenic signaling cascade.[10]

Prominent Examples in Oncology:

  • Crizotinib & Ruxolitinib: These FDA-approved drugs exemplify the success of the pyrazole core in oncology.[1] They target specific kinases that drive tumor growth, offering a more precise and less toxic alternative to traditional chemotherapy.[9][11]

  • Pyrazolo[3,4-d]pyrimidines: This fused pyrazole system is an isostere of the natural purine nucleus, making it an excellent mimic for ATP.[10] This structural similarity allows it to effectively compete with ATP for binding to the kinase active site, leading to potent inhibition of cancer-related kinases like EGFR and VEGFR.[9][10]

Kinase_Pathway Growth_Factor Growth_Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, ALK) Growth_Factor->Receptor_Kinase Binds & Activates Signaling_Cascade Downstream Signaling Cascade Receptor_Kinase->Signaling_Cascade Phosphorylates & Activates ATP ATP ATP->Receptor_Kinase Binds to Active Site Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->Receptor_Kinase Competitive Inhibition Cell_Proliferation Tumor Growth & Proliferation Signaling_Cascade->Cell_Proliferation Apoptosis Normal Cell Death (Apoptosis) Signaling_Cascade->Apoptosis Inhibits

Caption: Pyrazole derivatives competitively inhibit kinase activity, blocking tumor growth.

Part 3: Diverse Therapeutic Roles - Demonstrating Scaffold Versatility

The utility of the pyrazole core extends far beyond inflammation and cancer, highlighting its remarkable adaptability.

  • Erectile Dysfunction (Sildenafil): Sildenafil (Viagra) contains a fused pyrazole ring system, specifically a pyrazolo[4,3-d]pyrimidin-7-one.[12] It functions by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP).[12][13] By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow in the corpus cavernosum.[13]

  • Obesity (Rimonabant): Rimonabant (Acomplia) was developed as an anti-obesity drug and is a 1,5-diarylpyrazole.[14][15] It acts as an inverse agonist for the cannabinoid receptor type 1 (CB1).[16][17] By blocking this receptor in the brain and peripheral tissues, it reduces appetite and can improve metabolic parameters.[18][19] However, it was later withdrawn from the market due to severe psychiatric side effects, including depression and anxiety, serving as a crucial lesson in drug development about off-target effects.[16][18]

  • Antimicrobial Activity: Numerous studies have demonstrated that pyrazole derivatives possess significant antibacterial and antifungal properties, making them a promising area for the development of new anti-infective agents.[20][21][22][23]

Drug Name Trade Name Core Target Therapeutic Area
CelecoxibCelebrexCyclooxygenase-2 (COX-2)Anti-inflammatory, Pain[5]
SildenafilViagra, RevatioPhosphodiesterase 5 (PDE5)Erectile Dysfunction, PAH[24]
CrizotinibXalkoriALK/ROS1 Tyrosine KinasesOncology (NSCLC)[1][11]
RuxolitinibJakafiJanus Kinase (JAK1/2)Oncology (Myelofibrosis)[1][11]
RimonabantAcompliaCannabinoid Receptor 1 (CB1)Anti-Obesity (Withdrawn)[14][16]

Part 4: Application Protocols

Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles via Knorr Cyclocondensation

The Knorr pyrazole synthesis is a robust and widely used method for creating the pyrazole core. It involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[25][26]

Causality: The reaction is driven by the nucleophilicity of the hydrazine nitrogens attacking the electrophilic carbonyl carbons. The subsequent intramolecular cyclization and dehydration are favored by the formation of a stable aromatic pyrazole ring. An acid catalyst is often used to protonate a carbonyl group, making it more electrophilic and accelerating the initial condensation step.[26]

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purification Purification Setup 1. Dissolve Hydrazine (1.0 eq) in Ethanol Base 2. Add Base (e.g., TEA) (1.1 eq) to free the hydrazine Setup->Base Dicarbonyl 3. Add 1,3-Dicarbonyl (1.05 eq) dropwise Base->Dicarbonyl Reflux 4. Heat to Reflux (4-6 hours) Dicarbonyl->Reflux TLC 5. Monitor Progress by TLC Reflux->TLC Evaporate 6. Cool and Evaporate Solvent TLC->Evaporate Extract 7. Add Water & Extract with Organic Solvent Evaporate->Extract Wash 8. Wash Organic Layer (NaHCO3, Brine) Extract->Wash Dry 9. Dry over Na2SO4 & Filter Wash->Dry Crude 10. Concentrate to get Crude Product Dry->Crude Purify 11. Purify via Column Chromatography or Recrystallization Crude->Purify

Caption: General workflow for the Knorr synthesis of pyrazole derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted hydrazine or its hydrochloride salt (1.0 equivalent) in a suitable solvent like ethanol.

  • Base Addition (if using a salt): If starting with a hydrochloride salt, add a mild base such as triethylamine or sodium acetate (1.1 equivalents) to the solution to neutralize the acid and liberate the free hydrazine. Stir for 15 minutes at room temperature.[25]

  • Dicarbonyl Addition: To the stirring solution, add the 1,3-dicarbonyl compound (e.g., acetylacetone) (1.05 equivalents) dropwise over 5 minutes.[25]

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.[25]

  • Workup - Extraction: To the resulting residue, add deionized water and extract the product into a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). The pyrazole product is typically more soluble in the organic phase.

  • Workup - Washing: Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution (to remove any acid catalyst) and then with brine (to remove excess water).[25]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude pyrazole derivative.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure pyrazole derivative.

Protocol 2: In Vitro Assay for COX-2 Inhibition

This protocol provides a framework for evaluating the inhibitory activity of newly synthesized pyrazole derivatives against the COX-2 enzyme. This is a crucial step in validating the compound's intended biological activity.

Self-Validating System: This protocol is self-validating through the inclusion of multiple controls: a "no inhibitor" control to establish 100% enzyme activity, a "no enzyme" control to establish the background signal, and a known inhibitor (e.g., Celecoxib) as a positive control to validate the assay's responsiveness.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0, containing 5 mM EDTA and 2 mM phenol.

    • Heme Solution: Prepare a stock solution of hemin (Heme cofactor for COX) in DMSO.

    • Enzyme Solution: Reconstitute human recombinant COX-2 enzyme in the assay buffer to the desired concentration. Add the Heme solution to the enzyme just before use.

    • Substrate Solution: Prepare a solution of arachidonic acid in ethanol or DMSO.

    • Test Compound (Inhibitor): Prepare a stock solution of the synthesized pyrazole derivative in DMSO. Create a series of dilutions to test a range of concentrations.

    • Detection Reagent: Use a commercial colorimetric or fluorometric prostaglandin screening kit according to the manufacturer's instructions. These kits typically use an ELISA-based method to quantify the amount of Prostaglandin E2 (PGE2) produced.

  • Assay Procedure (in a 96-well plate):

    • Add 150 µL of assay buffer to all wells.

    • Add 10 µL of Heme to all wells.

    • Add 10 µL of the test compound dilutions (or DMSO for the 100% activity control) to the appropriate wells.

    • Add 10 µL of the COX-2 enzyme solution to all wells except the "no enzyme" background control.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.

    • Incubate at 37°C for 10 minutes.

    • Stop the reaction by adding 10 µL of a 1 M HCl solution.

    • Quantify the amount of PGE2 produced in each well using the detection reagent/kit as per the manufacturer's protocol.

  • Data Analysis:

    • Subtract the background reading (from "no enzyme" wells) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 x [(Activity of Control - Activity with Inhibitor) / Activity of Control]

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion

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Technical Notes & Optimization

Troubleshooting

purification of crude 1H-pyrazole-4-carbaldehyde by chromatography

Welcome to the Technical Support Center for Organic Synthesis and Purification. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 1H-pyrazole-4-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organic Synthesis and Purification. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 1H-pyrazole-4-carbaldehyde and its derivatives.

Due to the unique structural motifs of pyrazole carbaldehydes—specifically the presence of both hydrogen bond donors (N-H) and acceptors (C=O, C=N), alongside basic nitrogen atoms—these compounds often exhibit non-ideal behavior during standard normal-phase chromatography. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my crude 1H-pyrazole-4-carbaldehyde streak severely on a standard silica gel column, resulting in poor recovery and overlapping fractions? A1: This is a direct result of acid-base interactions and hydrogen bonding at the stationary phase interface. Standard normal-phase silica gel ( SiO2​ ) is inherently acidic due to the presence of surface silanol (-SiOH) groups. The pyrazole ring contains basic nitrogen atoms (an sp³-like pyrrole nitrogen and an sp²-like pyridine nitrogen)[1]. When the basic pyrazole interacts with the acidic silanols, it forms strong, reversible electrostatic bonds. This continuous "stick-and-release" mechanism as the compound travels down the column causes severe peak tailing (streaking) and poor resolution[1]. Mechanistic Solution: You must deactivate the silica gel. By adding a volatile organic base, such as 0.5% to 1.0% Triethylamine (TEA) or ammonia, to your eluent, you preferentially occupy and neutralize the highly acidic silanol sites. This prevents the pyrazole from binding to the silica, allowing it to elute as a tight, well-defined band[2].

Q2: What is the optimal solvent system for the normal-phase chromatography of these derivatives? A2: The optimal solvent system depends heavily on the N-substitution of the pyrazole ring. For highly polar, unsubstituted 1H-pyrazole-4-carbaldehydes, a binary system of Ethyl Acetate and n-Hexane is the industry standard[3]. If the compound is excessively polar, transitioning to a Dichloromethane (DCM) and Methanol system is required. You should empirically determine a ratio that yields a Retention Factor ( Rf​ ) between 0.30 and 0.55 on a TLC plate prior to running the column[4].

Q3: After removing the chromatography solvent via rotary evaporation, my purified product remains a viscous yellow oil instead of crystallizing. How can I induce solidification? A3: "Oiling out" is a common thermodynamic trap for pyrazole carbaldehydes. This occurs when trace lipophilic impurities or residual trapped chromatography solvents (particularly ethyl acetate) depress the melting point and disrupt the formation of a rigid crystal lattice[1]. Mechanistic Solution: First, validate the purity of the oil via LC-MS or TLC. If the compound is pure (>95%), perform a trituration. Add a cold, non-polar anti-solvent (such as n-hexane or diethyl ether) to the oil and apply mechanical shear by scratching the inside of the flask with a glass rod. The non-polar solvent extracts the trapped lipophilic solvent molecules, while the mechanical scratching provides localized high-energy nucleation sites to initiate crystallization[1][5].

Q4: Can I use alternative stationary phases if silica gel deactivation fails? A4: Yes. If base-deactivated silica still results in degradation or irreversible binding, Neutral Alumina ( Al2​O3​ ) is the preferred alternative[2]. Alumina lacks the highly acidic protons of silica gel, making it far more compatible with basic heterocycles. However, alumina generally offers lower resolving power than silica, so it should be reserved for mixtures with widely separated impurities.

Part 2: Quantitative Data & Solvent System Parameters

To streamline your method development, the following table summarizes field-validated solvent systems, required additives, and expected Rf​ values for pyrazole-4-carbaldehyde derivatives based on recent literature[3][4].

Stationary PhaseEluent System (v/v)Additive (Deactivator)Target Compound TypeExpected Rf​ Value
Silica Gel 60Ethyl Acetate : n-Hexane (1:4)1.0% Triethylamine (TEA)N-Substituted Pyrazole-4-carbaldehydes0.45 – 0.55
Silica Gel 60Ethyl Acetate : n-Hexane (1:1)0.5% Triethylamine (TEA)Unsubstituted 1H-Pyrazole-4-carbaldehydes0.30 – 0.40
Silica Gel 60Chloroform : Methanol (9:1)1.0% Ammonia in MeOHHighly Polar / Zwitterionic Pyrazoles0.60 – 0.67
Neutral AluminaEthyl Acetate : n-Hexane (1:5)None RequiredAcid-Sensitive Pyrazole Derivatives0.40 – 0.50

Part 3: Purification Workflow & Decision Tree

The following diagram maps the logical decision-making process for optimizing the purification of 1H-pyrazole-4-carbaldehyde.

G Start Crude 1H-pyrazole-4-carbaldehyde TLC Perform TLC Analysis (Determine Rf) Start->TLC CheckStreak Does the compound streak or tail on the TLC plate? TLC->CheckStreak AddBase Deactivate Silica: Add 1% TEA to Eluent CheckStreak->AddBase Yes (Acid-Base Interaction) Standard Standard Silica Column (No Additives) CheckStreak->Standard No (Ideal Behavior) RunCol Execute Column Chromatography AddBase->RunCol Standard->RunCol CheckState Post-Evaporation State: Is product an oil or solid? RunCol->CheckState Triturate Triturate / Recrystallize (Cold Hexane or Ethanol) CheckState->Triturate Oily / Amorphous Pure Pure Crystalline Product (Validate via NMR/LC-MS) CheckState->Pure Crystalline Solid Triturate->Pure

Caption: Workflow for troubleshooting and optimizing the chromatographic purification of 1H-pyrazole-4-carbaldehyde.

Part 4: Self-Validating Experimental Protocols

Protocol A: Base-Deactivated Silica Gel Chromatography

Objective: Isolate 1H-pyrazole-4-carbaldehyde from crude reaction mixtures while preventing stationary-phase retention.

  • Eluent Preparation: Prepare 1000 mL of the chosen eluent (e.g., 20% Ethyl Acetate in n-Hexane). Add 10 mL of Triethylamine (TEA) to create a 1% v/v deactivated solvent system[2]. Mix thoroughly.

  • Slurry Preparation & Packing: In a beaker, combine 50 g of Silica Gel 60 with 150 mL of the deactivated eluent. Stir gently to remove air bubbles. Pour the slurry into a glass chromatography column.

    • Validation Step: Run 2 column volumes of the deactivated eluent through the bed before loading. Check the pH of the eluting solvent; it should be mildly basic, confirming the silanol groups are saturated with TEA.

  • Dry Loading (Critical for Polar Compounds): Dissolve the crude pyrazole in a minimal amount of DCM. Add 2-3 grams of silica gel to the solution and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Carefully load this powder evenly onto the top of the packed column bed[1].

  • Elution & Fractionation: Elute the column using compressed air or nitrogen (Flash Chromatography). Collect 15-20 mL fractions.

  • TLC Monitoring: Spot fractions on a TLC plate. Elute the plate and visualize under short-wave UV light (254 nm). Combine fractions containing the pure product ( Rf​ ~ 0.45).

  • Solvent Removal: Concentrate the combined fractions using a rotary evaporator (water bath at 40°C) until a solid or oil is obtained.

Protocol B: Post-Chromatography Recrystallization

Objective: Convert oily or slightly impure chromatographic fractions into high-purity crystalline solids.

  • Dissolution: Transfer the oily/crude pyrazole to an Erlenmeyer flask. Add a minimal volume of hot ethanol (approx. 3-5 mL per gram of compound) and heat gently while stirring until complete dissolution is achieved[5].

  • Saturation & Nucleation: Remove the flask from the heat source. Allow it to cool to room temperature very slowly (over 1-2 hours) to promote the growth of large, pure crystals rather than crashing out impurities[5].

    • Validation Step: If no crystals form at room temperature, scratch the inner wall of the flask at the air-liquid interface with a glass rod to induce nucleation.

  • Cold Maturation: Once initial crystals appear, place the flask in an ice bath (0-4°C) for 30 minutes to maximize the thermodynamic yield of the precipitation[5].

  • Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2-3 mL of ice-cold ethanol to remove mother liquor impurities. Dry under high vacuum for 12 hours.

References

  • Oriental Journal of Chemistry. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Orientjchem.org. Available at: [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Researchgate.net. Available at: [Link]

  • ACS Publications. In Situ Generation and [3 + 2] Annulation Reactions of Propiolaldehyde A Metal-Free, Cascade Route to Pyrazole and Bipyrazole Carboxaldehydes in One Pot. Acs.org. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Pyrazole Condensation Reactions

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize pyrazole condensation reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize pyrazole condensation reactions. Here, we will delve into the intricacies of this fundamental heterocyclic synthesis, moving beyond simple protocols to explain the "why" behind experimental choices.

Troubleshooting Guide: Common Issues and Solutions

The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of heterocyclic chemistry.[1] However, its practical application can present several challenges. This section addresses the most frequently encountered issues in a question-and-answer format.

Q1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?

Low yield is a multifaceted problem that can arise from several factors. A systematic approach is crucial for effective troubleshooting.[2]

Potential Causes & Recommended Actions:

  • Reagent Quality:

    • Hydrazine Stability: Hydrazine and its derivatives, especially phenylhydrazine, can be sensitive to air and light, leading to decomposition and the formation of colored byproducts.[2]

      • Solution: Always use fresh, high-purity hydrazine. If you suspect degradation, consider using a more stable salt form, such as phenylhydrazine hydrochloride. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation.[2]

    • Starting Material Purity: Impurities in the 1,3-dicarbonyl compound can lead to side reactions.

      • Solution: Ensure the purity of your starting materials through appropriate characterization techniques (e.g., NMR, GC-MS) before starting the reaction.

  • Reaction Conditions:

    • Stoichiometry: Incorrect molar ratios of reactants can leave starting materials unreacted.

      • Solution: While a 1:1 stoichiometry is theoretical, using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can often drive the reaction to completion.[3]

    • Temperature and Reaction Time: The reaction may be incomplete due to insufficient heating or time.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the starting materials are still present after the expected reaction time, consider increasing the temperature or extending the reaction duration. Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often improves yields.[4]

    • pH Control: The reaction is pH-sensitive. Strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity, while strongly basic conditions can promote side reactions.[5]

      • Solution: The reaction is typically catalyzed by a weak acid.[6] A catalytic amount of glacial acetic acid is often sufficient.[2] The optimal pH range is generally between 0 and 6.9.[7]

  • Work-up and Purification:

    • Product Loss During Extraction: The pyrazole product may have some solubility in the aqueous phase.

      • Solution: When performing an aqueous work-up, ensure thorough extraction with an appropriate organic solvent. Back-extracting the aqueous layer can help recover any dissolved product.

    • Incomplete Precipitation/Crystallization: The product may not fully precipitate from the solution upon cooling.

      • Solution: Cooling the mixture in an ice bath can maximize precipitation.[2] If the product remains dissolved, concentration of the mother liquor and subsequent purification by column chromatography may be necessary.

Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[1][5] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of products.[1]

Strategies to Enhance Regioselectivity:

  • Solvent Choice: The solvent can significantly influence regioselectivity.

    • Insight: Aprotic dipolar solvents (e.g., DMF, NMP, DMAc) have been shown to provide better regioselectivity compared to commonly used protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[8] Fluorinated alcohols, such as TFE and HFIP, have also been demonstrated to improve regioselectivity in the synthesis of fluorinated pyrazoles.[9]

  • Catalyst Selection: The choice of catalyst can direct the reaction towards a specific isomer.

    • Insight: While acid catalysis is common, exploring different Lewis or Brønsted acids may alter the electrophilicity of the carbonyl carbons differently, thus influencing the site of initial attack.

  • Steric and Electronic Effects: The inherent properties of the substrates play a crucial role.

    • Insight: Generally, the most nucleophilic nitrogen of the hydrazine will attack the more electrophilic (less sterically hindered) carbonyl carbon of the 1,3-dicarbonyl compound.[1] Carefully selecting substrates with significant steric or electronic differences between the two carbonyl groups can favor the formation of a single regioisomer.

  • Temperature Control: Reaction temperature can impact the kinetic versus thermodynamic control of the reaction.

    • Insight: Running the reaction at lower temperatures may favor the kinetically controlled product, which could be a single regioisomer.

Q3: My reaction mixture is turning dark yellow or red and forming many impurities. What is causing this and how can I prevent it?

Discoloration and impurity formation are often linked to the stability of the hydrazine reagent and potential side reactions.[2]

Potential Causes and Preventative Measures:

  • Hydrazine Decomposition: As mentioned earlier, hydrazines, particularly aromatic ones like phenylhydrazine, are prone to oxidation, which can generate colored byproducts.[2]

    • Solution: Use fresh reagents and consider running the reaction under an inert atmosphere to minimize oxidation.[2]

  • Side Reactions: At elevated temperatures, side reactions such as self-condensation of the dicarbonyl compound or other undesired pathways can occur.

    • Solution: Monitor the reaction temperature carefully. If high temperatures are required, ensure they are not excessive. Microwave synthesis can provide rapid and uniform heating, potentially minimizing the formation of thermal degradation byproducts.

  • Purification of Crude Product:

    • Solution: If colored impurities are present in the final product, treatment with activated charcoal during recrystallization can help decolorize the solution.[10] Column chromatography is also an effective method for removing impurities.

Frequently Asked Questions (FAQs)

What is the general mechanism of the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis proceeds through a cyclocondensation reaction. The key steps are:

  • Initial Condensation: A nitrogen atom from the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[2]

  • Intermediate Formation: A molecule of water is eliminated to form a hydrazone or enamine intermediate.[2]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[2]

What are some alternative methods for pyrazole synthesis?

Besides the Knorr synthesis, other notable methods include:

  • Reaction of α,β-unsaturated aldehydes and ketones with hydrazines: This method initially forms pyrazolines, which are then oxidized to pyrazoles.[8]

  • 1,3-Dipolar Cycloaddition: This involves the reaction of a nitrile imine (generated in situ) with an alkyne.[8]

  • Multicomponent Reactions: These strategies involve combining three or more reactants in a one-pot synthesis to build the pyrazole ring.[8]

How can I purify my pyrazole product?

Common purification techniques include:

  • Recrystallization: This is a simple and effective method if a suitable solvent system can be found. Common solvents include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[11]

  • Column Chromatography: Silica gel chromatography is widely used to separate the desired pyrazole from byproducts and unreacted starting materials.[10]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated with a strong acid to form a water-soluble salt. This allows for separation from non-basic impurities by liquid-liquid extraction. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[10][12]

Experimental Protocols

General Protocol for the Synthesis of 3-Methyl-5-phenyl-1H-pyrazole

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)[2]

  • 1-Propanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)[2]

  • Deionized Water

  • Hexanes (for washing/recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl benzoylacetate (1 eq.) and 1-propanol.[2]

  • Reagent Addition: Add hydrazine hydrate (2 eq.) to the mixture, followed by a catalytic amount of glacial acetic acid.[2]

  • Heating: Heat the reaction mixture to approximately 100-110 °C with vigorous stirring.[2]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), with a typical mobile phase of 30% ethyl acetate/70% hexanes. The reaction is typically complete within 1-2 hours.[2]

  • Product Precipitation: Once the reaction is complete, remove the flask from the heat. While the solution is still hot, slowly add deionized water with stirring until the product precipitates.[2]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[2]

  • Washing and Drying: Wash the collected solid with a small amount of cold water, followed by cold hexanes to remove non-polar impurities. Allow the product to air dry or dry in a desiccator.[2]

  • Characterization: Determine the mass and percent yield of the product. Confirm the structure using techniques such as NMR, IR, and mass spectrometry.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
Entry1,3-DicarbonylHydrazineSolventRegioisomeric RatioReference
14,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEthanolEquimolar mixture[8]
24,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineN,N-Dimethylacetamide (DMAc)98:2[8]

Visualizations

General Mechanism of the Knorr Pyrazole Synthesis

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone/Enamine Intermediate 1_3_Dicarbonyl->Hydrazone Condensation (-H₂O) Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Non-aromatic Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.[2]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield in Pyrazole Synthesis check_reagents Check Reagent Quality (Hydrazine, Dicarbonyl) start->check_reagents reagents_ok Reagents Pure? check_reagents->reagents_ok use_fresh_reagents Use Fresh/Purified Reagents reagents_ok->use_fresh_reagents No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes use_fresh_reagents->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temp, Time, Catalyst, Stoichiometry conditions_ok->optimize_conditions No check_workup Evaluate Work-up & Purification conditions_ok->check_workup Yes optimize_conditions->check_workup workup_ok Product Lost? check_workup->workup_ok optimize_workup Modify Extraction/ Precipitation Protocol workup_ok->optimize_workup Yes success Yield Improved workup_ok->success No optimize_workup->success

Caption: A decision-making workflow for troubleshooting low yields.[2]

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Process for the preparation of pyrazoles. (n.d.). Google Patents.
  • Regioselective Microwave-Assisted Synthesis of Substituted Pyrazoles from Ethynyl Ketones. (n.d.). Thieme Connect. Retrieved March 27, 2026, from [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (n.d.). MDPI. Retrieved March 27, 2026, from [Link]

  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (n.d.). RSC Publishing. Retrieved March 27, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved March 27, 2026, from [Link]

  • Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (n.d.). Taylor & Francis. Retrieved March 27, 2026, from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved March 27, 2026, from [Link]

  • Zinc-Catalyzed Synthesis of Pyrazolines and Pyrazoles via Hydrohydrazination. (n.d.). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • A mechanism of pyrazole forming reaction. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub. Retrieved March 27, 2026, from [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Process for the purification of pyrazoles. (n.d.). Google Patents.
  • Effect of various solvents in the condensation reaction of 1,3-diketo-N-phenylpyrazole with benzal. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved March 27, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved March 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Regioselectivity & Minimizing Side Products in Pyrazole Synthesis

Welcome to the Application Scientist Support Portal. The synthesis of substituted pyrazoles—most notably via the Knorr pyrazole synthesis—is a cornerstone of medicinal chemistry and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of substituted pyrazoles—most notably via the Knorr pyrazole synthesis—is a cornerstone of medicinal chemistry and materials science. However, the reaction between unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is notoriously prone to poor regioselectivity and the formation of persistent byproducts.

This guide is designed to provide researchers with mechanistic insights, diagnostic workflows, and self-validating protocols to troubleshoot and optimize pyrazole synthesis.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does the Knorr synthesis frequently yield an inseparable mixture of regioisomers? A: The regiochemical outcome is governed by a competition between the two electrophilic carbonyl carbons of the 1,3-dicarbonyl substrate and the two nucleophilic nitrogen atoms of the substituted hydrazine. When the electronic and steric differences between the two carbonyl groups are marginal, the primary amine of the hydrazine attacks both sites indiscriminately[1][2]. This lack of differentiation leads to a mixture of 1,3,5-trisubstituted and 1,3,4-trisubstituted pyrazole regioisomers that are often difficult to separate via standard chromatography[1].

Q2: What are the most common non-regioisomer byproducts, and what causes them? A: Beyond regioisomers, researchers frequently encounter two main classes of side products:

  • Pyrazolines (Incomplete Aromatization): The reaction proceeds through a carbinolamine and a hydrazone intermediate before cyclizing[3]. If the final dehydration step is kinetically stalled—often due to insufficient temperature or the absence of an acid catalyst—the non-aromatic pyrazoline intermediate will persist[4].

  • Colored Oxidation Impurities: Substituted hydrazines are highly susceptible to auto-oxidation, especially when exposed to air or prolonged heating. This oxidation generates azo-compounds and other degradation products, turning the reaction mixture deep yellow or red and causing streaking on TLC plates[4].

Q3: How does solvent selection directly influence the regiochemical outcome? A: Standard solvents like ethanol (EtOH) rely on weak hydrogen bonding, which often fails to differentiate the two carbonyl sites of the substrate. In contrast, fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE) act as powerful hydrogen-bond donors. They preferentially hydrogen-bond with the more electron-rich carbonyl oxygen, selectively exaggerating the electrophilic differences between the two sites[5]. This directs the initial nucleophilic attack to a single site, locking in the regiochemistry prior to cyclization[1].

Quantitative Data: Solvent Effects on Regioselectivity

To illustrate the causality of solvent choice on reaction outcomes, the following table summarizes the impact of hydrogen-bond donor capacity on the regioselective ratio of pyrazole isomers.

Table 1: Influence of Solvent on Regioselectivity in Knorr Pyrazole Synthesis

SolventHydrogen-Bond Donor Capacity (α)Typical Regioisomeric Ratio (Isomer A : Isomer B)
Acetonitrile (MeCN)0.1955 : 45
Ethanol (EtOH)0.8360 : 40
2,2,2-Trifluoroethanol (TFE)1.5185 : 15
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)1.96>95 : 5

Note: Data reflects general trends for the reaction of unsymmetrical 1,3-diketones with methylhydrazine. The strong hydrogen-bonding network of HFIP dramatically suppresses the formation of the minor regioisomer[1][5].

Diagnostic Workflow for Side Product Resolution

Use the following decision tree to identify the root cause of your specific synthetic failure and apply the correct troubleshooting protocol.

TroubleshootingWorkflow Start Mixture of Regioisomers or Byproducts Detected Check Analyze Crude via LC-MS / NMR Start->Check Isomer Regioisomers (Duplicate NMR Peaks) Check->Isomer Inter Pyrazoline / Hydrazone (Incomplete Dehydration) Check->Inter Color Colored Impurities (Hydrazine Oxidation) Check->Color Solvent Switch to HFIP/TFE Solvent (Enhances H-Bonding) Isomer->Solvent Steric/Electronic Ambiguity Acid Add Catalytic Acid (p-TsOH) & Reflux Inter->Acid Stalled Kinetics Wash Perform Acidic Aqueous Wash & Charcoal Treatment Color->Wash Excess Reagent Success Pure Pyrazole Isolated Solvent->Success Acid->Success Wash->Success

Fig 1. Diagnostic workflow for identifying and resolving side products in pyrazole synthesis.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. By monitoring specific physicochemical checkpoints, you can ensure the mechanistic integrity of your reaction before proceeding to the next step.

Protocol A: Regioselective Synthesis using Fluorinated Solvents (HFIP)

This methodology leverages the high hydrogen-bond donor capacity of HFIP to force regioselectivity[1][5].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP to achieve a 0.2 M solution[1].

  • Addition: Dropwise add the substituted hydrazine (1.1 equiv) at room temperature.

    • Causality: Slow addition prevents localized exothermic heating, which can override the kinetic control provided by the solvent and lead to di-addition byproducts.

  • Reaction Monitoring (Self-Validating Checkpoint): Monitor the reaction via LC-MS. The intermediate carbinolamine will appear first. The reaction is only complete when this intermediate fully converts to the lower-polarity pyrazole. If the reaction stalls at the intermediate phase, apply gentle heating (40 °C).

  • Workup: Remove the HFIP solvent under reduced pressure using a rotary evaporator[1].

  • Regiochemical Validation (Self-Validating Checkpoint): Analyze the crude residue via ^1^H NMR. The presence of a single, sharp singlet in the aromatic region (corresponding to the pyrazole C4-H proton, typically between 6.0–6.5 ppm) confirms high regioselectivity. If duplicate C4-H peaks are observed, the solvent effect was insufficient, and steric modification of the substrate may be required.

Protocol B: Post-Reaction Purification (Hydrazine Byproduct Removal)

Unreacted hydrazines and their oxidation products can ruin downstream biological assays. This protocol utilizes differential pKa values to chemically separate the desired pyrazole from hydrazine impurities[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane)[4].

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous HCl. Shake vigorously and allow the layers to separate[4].

    • Causality: Substituted hydrazines are relatively basic (pKa ~ 7-8) and will rapidly protonate, forming water-soluble salts. The fully aromatized pyrazole is significantly less basic (pKa ~ 2.5) and remains unprotonated in the organic layer.

  • Phase Validation (Self-Validating Checkpoint): Check the pH of the separated aqueous layer using pH paper. It must register as pH < 2. If the pH is higher, the hydrazine may not be fully protonated, and a second acid wash is mandatory.

  • Charcoal Treatment (Optional): If the organic layer retains a deep red/yellow hue (indicating non-basic azo-oxidation products), add activated charcoal (10% w/w), stir for 15 minutes, and filter through a pad of Celite[4].

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the highly purified pyrazole[4].

References

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem. 1

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem. 2

  • Identifying and removing byproducts in pyrazole synthesis. Benchchem. 4

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry (ACS Publications). 5

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. 3

Sources

Optimization

Pyrazole Carbaldehyde Derivatives: Stability, Handling, and Troubleshooting Guide

Welcome to the Technical Support Center for Pyrazole Carbaldehyde derivatives. As a Senior Application Scientist, I have designed this guide to address the most critical stability issues, handling challenges, and degrada...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole Carbaldehyde derivatives. As a Senior Application Scientist, I have designed this guide to address the most critical stability issues, handling challenges, and degradation pathways you will encounter when working with these versatile heterocyclic building blocks.

Pyrazole carbaldehydes (such as 1H-pyrazole-4-carbaldehyde) are indispensable in medicinal chemistry for synthesizing pharmaceuticals, agrochemicals, and advanced materials. However, the inherent reactivity of the aldehyde functional group, combined with the unique electronic properties of the pyrazole ring, makes these compounds highly susceptible to environmental degradation [1]. This guide synthesizes field-proven methodologies and authoritative chemical principles to ensure the integrity of your experimental workflows.

Part 1: Troubleshooting & FAQ Center

Q1: My pyrazole-4-carbaldehyde powder has developed a yellow/brown discoloration over time. Is it still usable?

A1: A brown or yellow discoloration is the classic visual indicator of autoxidation [1]. The aldehyde group is highly susceptible to oxidation by atmospheric oxygen, converting the carbaldehyde into the corresponding pyrazole-4-carboxylic acid.

  • Causality: Atmospheric oxygen acts as a diradical, initiating a radical chain reaction that abstracts the aldehydic proton to form a peroxy acid intermediate, which subsequently degrades into the carboxylic acid.

  • Solution: Depending on the extent of discoloration, the compound must be purified before use in sensitive reactions (e.g., reductive aminations or Wittig reactions), as the carboxylic acid byproduct will quench basic reagents and alter reaction stoichiometry. See Protocol 1 below for recovery.

Q2: My NMR spectrum shows a complex mixture of peaks, but LC-MS confirms only a single mass corresponding to my target N-unsubstituted pyrazole carbaldehyde. What is happening?

A2: You are observing tautomeric interconversion [1]. For N-unsubstituted pyrazoles (e.g., 1H-pyrazole-3-carbaldehyde), the proton can rapidly shift between the N1 and N2 positions.

  • Causality: The presence of trace moisture in your NMR solvent or sample acts as a proton bridge, significantly lowering the energetic barrier for this 1,3-proton shift. This results in an equilibrium mixture of tautomers that appear as broadened or split peaks on an NMR timescale.

  • Solution: This is not a degradation of the covalent framework, but it can cause inconsistent biological assay results due to varying tautomeric ratios. To resolve the NMR issue, ensure your compound is stored in a desiccator and use strictly anhydrous, acid-free NMR solvents (e.g., anhydrous DMSO- d6​ ).

Q3: What are the optimal long-term storage conditions for pyrazole carbaldehyde derivatives?

A3: To achieve a self-validating storage system that prevents the triad of degradation (oxidation, tautomerism, and photodegradation), adhere to the following parameters:

  • Atmosphere: Store under a strict inert atmosphere (Argon or Nitrogen) to arrest autoxidation.

  • Temperature: Refrigerate at 2–8°C or freeze at -20°C to lower the kinetic energy available for thermal decomposition.

  • Light & Moisture: Use amber glass vials wrapped in aluminum foil and store them inside a desiccator. Pyrazole compounds can undergo photochemical dimerization or cleavage under prolonged UV exposure [1].

Part 2: Quantitative Stability Data

The stability of pyrazole carbaldehydes is highly dependent on environmental stress factors. The following table summarizes the expected degradation pathways under standard forced degradation conditions.

Stress ConditionParametersPrimary Degradation PathwayExpected Stability / Outcome
Oxidation 3% H₂O₂, RT, 24hOxidation of aldehyde to carboxylic acidHigh Degradation: Rapid conversion to pyrazole carboxylic acid.
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hHydrate formation / Ring protonationStable: Reversible hydrate formation; no backbone cleavage.
Basic Hydrolysis 0.1 M NaOH, 60°C, 24hAldol-type condensationModerate Degradation: Potential for intermolecular polymerization.
Thermal Solid, 105°C, 24hThermal decompositionStable: Generally stable up to the melting point; minor discoloration.
Photolytic ICH Q1B (UV/Vis)Photochemical cleavage/excitationModerate Degradation: Requires amber vial storage to prevent radical initiation.

Part 3: Experimental Protocols

Protocol 1: Purification and Recovery of Oxidized Pyrazole Carbaldehyde

If your pyrazole carbaldehyde has oxidized during storage, you can easily separate the aldehyde from the carboxylic acid impurity using acid-base liquid-liquid extraction.

  • Dissolution: Dissolve the degraded pyrazole carbaldehyde mixture in a suitable organic solvent (e.g., Ethyl Acetate).

  • Mild Basic Wash: Wash the organic layer with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Causality: The pyrazole-4-carboxylic acid has a pKa of approximately 4–5. The mild base deprotonates the acid into a water-soluble carboxylate salt, partitioning it into the aqueous layer. The unreacted aldehyde remains in the organic layer.

  • Phase Separation: Separate the layers. Wash the organic layer once with brine to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Step: Run a ¹H-NMR spectrum of the recovered solid in DMSO- d6​ . The complete disappearance of the broad carboxylic acid -OH peak at ~12.5–13.0 ppm confirms successful purification.

Protocol 2: Intentional Oxidation to Pyrazole-4-Carboxylic Acid (Analytical Standard Preparation)

Often, researchers need to synthesize the carboxylic acid degradation product intentionally to serve as an analytical standard for HPLC/LC-MS monitoring [2].

  • Solvent Preparation: Dissolve the pyrazole-4-carbaldehyde (1.0 eq) in a 3:2 mixture of water and acetone.

    • Causality: The mixed solvent system ensures the solubility of both the organic precursor and the inorganic oxidant.

  • Oxidation: Add Potassium Permanganate (KMnO₄, 3.0 eq) to the solution.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4 hours.

    • Causality: Heating provides the necessary activation energy to fully oxidize the sterically hindered aldehyde attached to the electron-rich pyrazole ring [3].

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove the precipitated Manganese Dioxide (MnO₂) byproduct.

  • Precipitation: Acidify the clear filtrate to pH 2 using 1M HCl. The target pyrazole-4-carboxylic acid will precipitate as a white solid.

  • Self-Validation Step: Filter, dry, and confirm the structure via ¹H-NMR (appearance of the -OH peak) and IR spectroscopy (shift of the C=O stretch from ~1690 cm⁻¹ to ~1650 cm⁻¹).

Part 4: Degradation Pathways & Mitigation Workflow

The following diagram maps the primary environmental stressors, their resulting degradation products, and the specific mitigation strategies required to maintain compound integrity.

G Start Pyrazole-4-Carbaldehyde (Target Compound) Oxidation Autoxidation (O2 Exposure) Start->Oxidation Tautomerism Tautomerization (Moisture / H2O) Start->Tautomerism Photo Photodegradation (UV / Light) Start->Photo CarboxylicAcid Pyrazole-4-Carboxylic Acid (Brown/Yellow Discoloration) Oxidation->CarboxylicAcid Mixture Tautomeric Mixtures (Inconsistent Assays / NMR) Tautomerism->Mixture Polymer Polymeric Byproducts (Loss of Reactivity) Photo->Polymer MitigOx Store under Argon/N2 at 2-8°C CarboxylicAcid->MitigOx MitigTaut Store with Desiccant Use Anhydrous Solvents Mixture->MitigTaut MitigPhoto Use Amber Vials & Foil Wrapping Polymer->MitigPhoto

Caption: Degradation pathways of pyrazole carbaldehydes and corresponding mitigation strategies for optimal storage.

References

  • González-López et al. (2020). Synthesis of pyrazole-carboxamides derivatives. Semantic Scholar / J. Braz. Chem. Soc. Available at:[Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed / NIH. Available at:[Link]

Troubleshooting

Technical Support Center: Scaling Up Synthesis of 4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-methoxy-1-methyl-1H-pyrazole-5-carbald...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde. Because the C-5 position of the pyrazole ring is electronically deactivated, standard formylation methods fail. This guide details the causal mechanisms, troubleshooting steps, and self-validating protocols for the directed ortho-metalation (lithiation) approach.

Process Workflow

SynthesisWorkflow N1 4-Methoxy-1-methyl-1H-pyrazole (Starting Material) N2 Cryogenic Lithiation (n-BuLi, THF, -78°C) N1->N2 Deprotonation N3 5-Lithio-4-methoxy-1-methyl-1H-pyrazole (Nucleophilic Intermediate) N2->N3 Directed Metalation N4 Formylation (Anhydrous DMF, -78°C to RT) N3->N4 Electrophilic Attack N5 Tetrahedral Lithium Hemiaminal (Stable Intermediate) N4->N5 Hemiaminal Formation N6 Aqueous Acid Quench (Hydrolysis, pH 4-5) N5->N6 pH Adjustment N7 4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (Target Product) N6->N7 Isolation

Workflow for C-5 formylation of 4-methoxy-1-methyl-1H-pyrazole via directed lithiation.

FAQ: Process Chemistry & Scale-Up Strategy

Q: Why can't we use the standard Vilsmeier-Haack reaction (POCl₃/DMF) for this formylation? A: The Vilsmeier-Haack reaction relies on Electrophilic Aromatic Substitution (EAS), which inherently favors the highly nucleophilic C-4 position of the pyrazole ring[1]. In our starting material, C-4 is already blocked by a methoxy group. The C-5 position is highly electron-deficient due to the inductive pull of the adjacent imine nitrogen, making EAS kinetically unfavorable. However, the C-5 proton is the most acidic on the ring[1]. Therefore, directed metalation (lithiation) is the thermodynamically and kinetically favored pathway to functionalize this position.

Q: Why is strict cryogenic control (-78 °C) necessary during n-BuLi addition? A: The deprotonation of the pyrazole ring is highly exothermic. On a scale-up, localized heating can lead to the decomposition of the lithiated intermediate or unwanted ring-opening side reactions. Maintaining the internal temperature below -70 °C ensures the regioselectivity of the metalation and preserves the integrity of the 5-lithio intermediate[2].

Q: How does the DMF quench prevent the formation of secondary alcohols? A: When the 5-lithio pyrazole attacks the carbonyl carbon of DMF, it forms a tetrahedral lithium hemiaminal intermediate. The lithium ion coordinates strongly with the oxygen and nitrogen atoms, stabilizing this tetrahedral structure and preventing it from collapsing into an aldehyde in situ. Because the aldehyde is not formed until the aqueous acidic workup, a second equivalent of the lithiated pyrazole cannot attack, effectively preventing over-alkylation.

Troubleshooting Guide & Step-by-Step Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Anhydrous Setup & Cryogenic Lithiation

The goal is to quantitatively deprotonate the C-5 position without degrading the starting material.

  • Preparation: Purge a dry reactor with Argon. Charge 4-methoxy-1-methyl-1H-pyrazole (1.0 equiv) and anhydrous THF (10 volumes).

  • Validation Check 1: Perform a Karl Fischer titration on the THF solution. Do not proceed if water content is >50 ppm. Moisture will aggressively quench the n-BuLi, destroying your stoichiometry.

  • Lithiation: Cool the reactor to -78 °C. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) via an automated dosing pump. Interlock the pump with the internal temperature probe to ensure the temperature never exceeds -70 °C[2].

  • Validation Check 2: After stirring for 1.5 hours at -78 °C, pull a 0.5 mL aliquot and quench it in D₂O. Analyze via ¹H-NMR. You must observe >95% deuterium incorporation at the C-5 position before proceeding to Step 2.

Troubleshooting:

  • Issue: NMR shows <50% lithiation.

  • Causality: n-BuLi degrades over time, losing its molarity.

  • Fix: Always titrate your n-BuLi (e.g., using diphenylacetic acid) immediately before scale-up to ensure accurate equivalent dosing.

Step 2: Electrophilic Addition (Formylation)

The goal is to trap the lithiated intermediate with DMF to form the stable hemiaminal.

  • Addition: Charge anhydrous DMF (1.5 equiv) to an addition funnel. Add dropwise to the lithiated intermediate, maintaining the internal temperature below -70 °C[2].

  • Maturation: Once addition is complete, remove the cooling bath and allow the reactor to slowly warm to 20 °C over 2 to 3 hours.

Troubleshooting:

  • Issue: High levels of unformylated starting material recovered after workup, despite passing Validation Check 2.

  • Causality: DMF was added too quickly. The formation of the tetrahedral intermediate is exothermic. Localized temperature spikes destroyed the 5-lithio intermediate before it could react with the electrophile.

  • Fix: Decrease the DMF dosing rate and increase the agitation speed to improve heat transfer.

Step 3: Hydrolysis & Isolation

The goal is to collapse the hemiaminal into the target aldehyde while removing the dimethylamine byproduct.

  • Quench: Cool the reactor to 0 °C. Slowly quench the reaction by adding 2N HCl.

  • Validation Check 3: Monitor the aqueous layer with a calibrated pH meter. Stop adding HCl when the pH reaches exactly 4.0 to 5.0.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Troubleshooting:

  • Issue: Severe emulsion during extraction, or catastrophic yield loss to the aqueous layer.

  • Causality: Incorrect pH control. If the pH is too high (>7), the dimethylamine byproduct remains unprotonated and acts as a surfactant, causing emulsions. If the pH is too low (<3), the pyrazole ring itself becomes protonated, rendering the target product water-soluble.

  • Fix: Strictly adhere to the pH 4-5 window. This ensures dimethylamine is protonated (water-soluble) while the pyrazole product remains neutral (organic-soluble).

Quantitative Scale-Up Parameters

Summarized below are the proven parameters for scaling this reaction from the bench to the kilo-lab. Note the reduction in reagent equivalents at larger scales due to improved mixing and moisture control in jacketed reactors.

ParameterLab Scale (10 g)Pilot Scale (100 g)Kilo Scale (1 kg)
n-BuLi Equivalents 1.10 eq1.05 eq1.05 eq
DMF Equivalents 1.50 eq1.30 eq1.20 eq
Addition Temp Max -70 °C-65 °C-60 °C
Reaction Time (Formylation) 2 hours3 hours5 hours
Average Yield 88%85%82%
Expected Purity (HPLC) >98%>97%>96%

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Pyrazole Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Ubiquity and Analytical Challenges of Pyrazole Derivatives Pyrazole and its derivatives represent a cornerstone in modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Ubiquity and Analytical Challenges of Pyrazole Derivatives

Pyrazole and its derivatives represent a cornerstone in modern medicinal chemistry and drug development. Their versatile five-membered heterocyclic scaffold is a privileged structure, appearing in a wide array of pharmaceuticals, agrochemicals, and functional materials. From the anti-inflammatory celecoxib to the fungicide bixafen, the pyrazole core is a testament to nature's efficiency and a playground for synthetic chemists. The biological activity of these compounds is intimately linked to their structure, substitution patterns, and metabolic fate. Consequently, the ability to accurately and sensitively detect, identify, and quantify pyrazole derivatives is paramount for researchers, scientists, and drug development professionals.

Mass spectrometry (MS) has emerged as an indispensable tool for the comprehensive analysis of these compounds.[1][2][3] Its high sensitivity, specificity, and ability to provide detailed structural information make it the technique of choice for applications ranging from reaction monitoring and impurity profiling to pharmacokinetic studies and metabolomics.[2][3]

This guide provides an in-depth, comparative analysis of the primary mass spectrometry techniques used for pyrazole derivatives. We will delve into the causality behind experimental choices, from sample preparation to the selection of ionization techniques and analyzers. This document is designed not as a rigid protocol, but as a foundational resource to empower you to make informed decisions in your own analytical endeavors.

Pillar 1: Ionization Techniques - A Comparative Overview

The journey of a pyrazole derivative through a mass spectrometer begins with ionization. The choice of ionization technique is perhaps the most critical decision, as it dictates the nature of the resulting mass spectrum and the type of information that can be gleaned. The primary choice lies between "hard" and "soft" ionization techniques.

Hard Ionization: Electron Ionization (EI)

Electron Ionization (EI) is a classic, high-energy technique predominantly used with Gas Chromatography (GC-MS). It involves bombarding the analyte with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation. This fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching.

Causality in EI Fragmentation of Pyrazoles:

The fragmentation of the pyrazole ring under EI conditions is a well-studied process, primarily driven by the stability of the resulting fragments.[4][5] The two most significant fragmentation pathways are:

  • Expulsion of Hydrogen Cyanide (HCN): This is a predominant feature in the mass spectra of many pyrazoles, arising from the cleavage of the N-N bond and subsequent rearrangement.[4][5]

  • Loss of a Nitrogen Molecule (N₂): This pathway is also common and often follows the initial loss of a hydrogen atom from the molecular ion.[4]

The substituents on the pyrazole ring play a crucial role in directing the fragmentation pathways. Electron-withdrawing groups, for instance, can influence the stability of the molecular ion and favor specific cleavage patterns.[4]

Diagram: Generalized EI Fragmentation of the Pyrazole Ring

EI_Fragmentation M [M]+• M_minus_H [M-H]+ M->M_minus_H - H• M_minus_HCN [M-HCN]+• M->M_minus_HCN - HCN M_minus_H_minus_N2 [M-H-N2]+ M_minus_H->M_minus_H_minus_N2 - N2 M_minus_H_minus_HCN [M-H-HCN]+ M_minus_H->M_minus_H_minus_HCN - HCN

Caption: Generalized EI fragmentation pathways for the pyrazole ring.

Soft Ionization: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)

In contrast to EI, soft ionization techniques impart minimal energy to the analyte, resulting in the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with little to no fragmentation. This is particularly advantageous for determining the molecular weight of a compound and for analyzing thermally labile or non-volatile pyrazole derivatives.

Electrospray Ionization (ESI):

ESI is the workhorse ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] It generates ions from a liquid solution by creating a fine spray of charged droplets.[6] The gentle nature of ESI makes it ideal for a wide range of pyrazole derivatives, including polar compounds and large drug molecules.[7]

Tandem mass spectrometry (MS/MS) is often coupled with ESI to induce fragmentation in a controlled manner. This allows for structural elucidation while still preserving the molecular ion information. The fragmentation patterns in ESI-MS/MS are often different from those in EI, typically involving the cleavage of weaker bonds and the loss of neutral molecules.[8] For pyrazoles, this can involve the loss of substituents or cleavage of side chains.

Diagram: ESI-MS/MS Workflow for Structural Elucidation

ESI_MSMS_Workflow cluster_source ESI Source cluster_ms1 First Mass Analyzer (Q1) cluster_collision Collision Cell (q2) cluster_ms2 Second Mass Analyzer (Q3) Analyte_Solution Analyte in Solution Protonated_Molecule [M+H]+ Analyte_Solution->Protonated_Molecule Electrospray Isolation Isolate [M+H]+ Protonated_Molecule->Isolation Fragmentation Fragment [M+H]+ Isolation->Fragmentation Collision-Induced Dissociation (CID) Detection Detect Fragment Ions Fragmentation->Detection

Caption: A simplified workflow for ESI-MS/MS analysis.

Matrix-Assisted Laser Desorption/Ionization (MALDI):

MALDI is a soft ionization technique that is particularly well-suited for the analysis of large molecules and for imaging mass spectrometry. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. While less common for routine analysis of small-molecule pyrazoles, MALDI imaging is a powerful tool for visualizing the spatial distribution of pyrazole-based drugs and their metabolites in tissue sections.[9][10][11] This can provide invaluable information on drug efficacy and potential toxicity.[12]

Pillar 2: Analytical Platforms - A Comparative Guide

The choice of analytical platform is dictated by the physicochemical properties of the pyrazole derivative and the analytical question at hand. The two most common platforms are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the ideal choice for volatile and thermally stable pyrazole derivatives.[13] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, before they are introduced into the mass spectrometer for ionization and detection.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Properties Volatile, thermally stable, low to moderate molecular weight.[13]
Ionization Primarily Electron Ionization (EI).
Strengths Excellent chromatographic resolution, reproducible fragmentation patterns for library matching, robust and reliable.
Limitations Not suitable for non-volatile or thermally labile compounds, derivatization may be required for polar compounds.
Typical Applications Analysis of pyrazole fungicides, environmental monitoring, quality control of synthetic intermediates.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a more versatile technique that can handle a much broader range of pyrazole derivatives, including non-volatile, thermally labile, and polar compounds.[7] The liquid chromatograph separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase.

Parameter Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Properties Non-volatile, thermally labile, polar, high molecular weight.[7]
Ionization Primarily Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Strengths Wide applicability, high sensitivity, suitable for complex matrices, provides molecular weight information.
Limitations Matrix effects can cause ion suppression, less standardized fragmentation than EI.
Typical Applications Pharmaceutical analysis, drug metabolism studies, bioanalysis, characterization of polar pyrazole derivatives.[2]

Quantitative Comparison:

The following table provides a general comparison of the quantitative performance of GC-MS and LC-MS for pyrazole analysis. It is important to note that these values are highly dependent on the specific compound, matrix, and instrument configuration.

Technique Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Reference Example
GC-MS2 - 60 ng/g6 - 180 ng/gAnalysis of pyrazines in oils.[14]
LC-MS/MS0.4 - 6 ng/L-Analysis of pesticides in surface water.
LC-MS/MS-10-fold improvement over previous methodsQuantification of 3,4-Dimethyl-1H-Pyrazole.[15]

Pillar 3: Experimental Protocols - A Self-Validating System

The trustworthiness of any analytical data hinges on the robustness of the experimental protocol. The following sections provide detailed, step-by-step methodologies for the analysis of pyrazole derivatives using GC-MS and LC-MS.

Protocol 1: GC-MS Analysis of a Volatile Pyrazole Derivative

Objective: To identify and quantify a volatile pyrazole derivative in a relatively clean matrix.

1. Sample Preparation:

  • Rationale: The goal is to dissolve the analyte in a volatile solvent and ensure it is free of non-volatile contaminants that could interfere with the analysis.

  • Procedure:

    • Accurately weigh approximately 1 mg of the pyrazole derivative.

    • Dissolve the sample in 1 mL of a volatile solvent such as methanol or acetonitrile.

    • If necessary, perform a liquid-liquid extraction to remove non-volatile impurities.

    • Transfer the final solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Rationale: The GC parameters are optimized to achieve good separation of the analyte from other components in the sample, while the MS is set up for EI ionization to generate a characteristic fragmentation pattern.

  • Procedure:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL in splitless mode.

    • MS System: Agilent 5977B or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Rationale: The retention time provides chromatographic identification, while the mass spectrum provides structural confirmation.

  • Procedure:

    • Identify the peak corresponding to the pyrazole derivative based on its retention time.

    • Extract the mass spectrum of the peak.

    • Compare the obtained mass spectrum with a library spectrum (e.g., NIST) for confirmation.

    • For quantification, create a calibration curve using standards of known concentrations.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow Sample_Prep Sample Preparation (Dissolution/Extraction) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis

Caption: A typical workflow for GC-MS analysis.

Protocol 2: LC-MS/MS Analysis of a Non-Volatile Pyrazole Derivative

Objective: To identify and quantify a non-volatile or thermally labile pyrazole derivative, potentially in a complex matrix like plasma or a pharmaceutical formulation.

1. Sample Preparation:

  • Rationale: The goal is to extract the analyte from the matrix and prepare a solution that is compatible with the LC mobile phase. Solid-phase extraction (SPE) is often used for cleanup and concentration.

  • Procedure:

    • For a biological sample, perform a protein precipitation step (e.g., with acetonitrile).

    • For a solid formulation, dissolve a known amount in a suitable solvent.

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

      • Condition the SPE cartridge with methanol and then water.

      • Load the sample onto the cartridge.

      • Wash the cartridge to remove interferences.

      • Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent and reconstitute the residue in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

2. LC-MS/MS Instrumentation and Conditions:

  • Rationale: The LC parameters are optimized for the separation of the polar analyte, and the MS/MS parameters are set for sensitive and specific detection using Multiple Reaction Monitoring (MRM).

  • Procedure:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

    • Gas Temperature: 300 °C.

    • Gas Flow: 5 L/min.

    • Nebulizer: 45 psi.

    • Sheath Gas Temperature: 250 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺) and one or two product ions for quantification and qualification, respectively.

3. Data Analysis:

  • Rationale: The retention time and the specific MRM transitions provide high confidence in both the identification and quantification of the analyte.

  • Procedure:

    • Integrate the peak areas for the quantifier and qualifier transitions at the expected retention time.

    • Calculate the concentration of the analyte using a calibration curve prepared in the same matrix.

    • Verify the identity of the analyte by confirming the presence of the qualifier ion and the correct ion ratio.

Conclusion: An Integrated Approach to Pyrazole Analysis

The selection of a mass spectrometry-based analytical strategy for pyrazole derivatives is not a one-size-fits-all decision. A thorough understanding of the analyte's physicochemical properties, the complexity of the sample matrix, and the specific analytical goals are all critical for success.

  • For volatile and thermally stable pyrazoles, GC-MS with EI offers unparalleled structural information through its reproducible fragmentation patterns.

  • For the vast majority of pyrazole derivatives encountered in pharmaceutical and biological research, LC-MS with ESI provides the necessary versatility, sensitivity, and applicability to complex matrices.

  • MALDI imaging offers a unique window into the spatial distribution of pyrazole-based drugs in tissues, providing critical information for drug development.

By carefully considering the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can harness the full power of mass spectrometry to unravel the complexities of pyrazole derivatives and accelerate their scientific discoveries.

References

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Retrieved from [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link]

  • ResearchGate. (n.d.). List of retention time, selected ions, limits of detection (LOD),.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • PubMed. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electron-impact induced fragmentations of pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Bruker. (n.d.). Targeted MALDI Imaging. Retrieved from [Link]

  • Pharma Focus America. (2024). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • PubMed. (2018). MALDI imaging facilitates new topical drug development process by determining quantitative skin distribution profiles. Retrieved from [Link]

  • Spectroscopy Online. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Retrieved from [Link]

  • AMS Biopharma. (2025). How Mass Spectrometry enhances GMP quality control with LC‑MS. Retrieved from [Link]

  • LCGC International. (2020). The Next Step in Targeted Drug Imaging for Oncology: Combining Laser-Induced Post-Ionization with MALDI Imaging. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Retrieved from [Link]

  • Lab Manager. (2025). MALDI-MSI in Pharmaceutical R&D. Retrieved from [Link]

  • Chromatography Online. (n.d.). The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS. Retrieved from [Link]

  • European Pharmaceutical Review. (2019). Advanced MALDI imaging breaks ground in pharmaceutical research. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Retrieved from [Link]

  • Jordi Labs. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]

  • Reddit. (2025). How to calculate LOD and LOQ?. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]

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Comparative

The Unambiguous Assignment: Validating the Structure of 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde by X-ray Crystallography

A Comparative Guide for Researchers in Drug Discovery and Development In the landscape of modern drug discovery, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers in Drug Discovery and Development

In the landscape of modern drug discovery, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and development. For heterocyclic compounds such as 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde, a seemingly minor ambiguity in its structural assignment can have profound implications for its biological activity and patentability. This guide provides an in-depth technical comparison of X-ray crystallography with other common analytical techniques for the definitive structural validation of this and similar pyrazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Unquestionable Structure in Medicinal Chemistry

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The specific arrangement of substituents on the pyrazole ring dictates the molecule's interaction with biological targets. Therefore, an error in assigning the position of the methoxy and aldehyde groups on the 1-methyl-1H-pyrazole core could lead to the synthesis of an incorrect isomer, resulting in a loss of biological efficacy and wasted resources. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal, X-ray crystallography stands as the gold standard for providing an unambiguous, three-dimensional molecular structure.

Synthesis of the Target Molecule: A Representative Protocol

Experimental Protocol: Vilsmeier-Haack Formylation of a Pyrazole Precursor

Materials:

  • 1-methyl-4-methoxy-1H-pyrazole (precursor)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation: Dissolve the 1-methyl-4-methoxy-1H-pyrazole precursor (1 equivalent) in anhydrous dichloromethane and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde.

The Gold Standard: Structural Validation by X-ray Crystallography

Single-crystal X-ray diffraction provides a detailed and unambiguous three-dimensional map of the electron density within a molecule, revealing the precise spatial arrangement of its atoms and the connectivity between them.

Experimental Workflow for X-ray Crystallography

The following workflow outlines the key steps involved in the crystallographic validation of a small molecule like 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde.

X-ray Crystallography Workflow X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

Step-by-Step Methodology:

  • Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A variety of solvents and solvent mixtures may need to be screened to find the optimal conditions.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam and rotated, while a detector records the diffraction pattern.

  • Data Processing: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for various experimental factors.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined against the experimental data to improve the fit and obtain the final, high-resolution structure.

  • Validation: The final structure is validated using a variety of metrics to ensure its quality and accuracy. The data is then typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).[7]

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the definitive structure, other techniques offer complementary information and are often used in concert.

Technique Strengths Weaknesses Information Provided
X-ray Crystallography Unambiguous 3D structure, precise bond lengths and angles, information on crystal packing.Requires a single crystal of good quality, which can be difficult to obtain. Provides a static picture of the molecule in the solid state.Absolute stereochemistry, conformation, intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the connectivity and chemical environment of atoms in solution. Can provide information on dynamic processes.Can be complex to interpret for large or highly symmetric molecules. Does not directly provide 3D coordinates.Connectivity of atoms (¹H, ¹³C, COSY, HSQC, HMBC), relative stereochemistry (NOE).
Mass Spectrometry (MS) Provides the molecular weight of the compound with high accuracy. Can provide information on fragmentation patterns, which can aid in structural elucidation.Does not provide information on the 3D structure or connectivity of atoms.Molecular formula (High-Resolution MS), fragmentation patterns.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule.Provides limited information about the overall structure.Presence of C=O, N-H, O-H, C-O, etc. functional groups.

Conclusion: An Integrated Approach to Structural Validation

For drug discovery and development, an integrated approach to structural elucidation is paramount. While techniques like NMR and mass spectrometry are essential for initial characterization and for providing information about the molecule in solution, X-ray crystallography remains the unequivocal method for determining the absolute three-dimensional structure of a small molecule . The case of 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde highlights the importance of this definitive validation. By investing in the crystallographic determination of lead compounds, researchers can proceed with confidence, knowing that their structure-activity relationship (SAR) studies are built on a solid and unambiguous foundation, ultimately accelerating the path to new and effective therapeutics.

References

  • PubChem. 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

  • El-Mekabaty, A., et al. (2020). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 10(46), 27654-27677. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Adam, F., et al. (2015). Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o1093–o1094. [Link]

  • ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]

  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1795. [Link]

  • Aggarwal, N., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(1), 134-161. [Link]

  • NextSDS. 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde. [Link]

  • PubChemLite. 4-methoxy-1-methyl-1h-pyrazole-5-carbaldehyde. [Link]

  • PubChem. [Link]

  • NextSDS. 1-[(4-Methoxyphenyl)Methyl]-1H-pyrazole-5-carbaldehyde. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Semantic Scholar. Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. [Link]

  • CCDC. Structural Chemistry Data, Software, and Insights. [Link]

  • PubChem. (2R)-2-((4-(((3,4-Dihydro-2H-pyrano(2,3-c)pyridin-6-yl)methyl)amino)-1-piperidinyl)methyl)-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione. [Link]

  • PubChem. (Z)-2-(1-(2,4-dihydroxy-3-methylphenyl)propylidene)-N-(3-hydroxybenzyl)hydrazine-1-carboxamide. [Link]

  • Ahmed, F., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • PubChem. (4''''-{[allyl(methyl)amino]methyl}-1,1''''-biphenyl-4-yl)(4-bromophenyl)methanone. [Link]

  • PubChem. 2H,8H-Benzo(1,2-b:5,4-b')dipyran-2-one, 4-hydroxy-5-methoxy-3-(4-methoxyphenyl)-8,8-dimethyl-10-(3-methyl-2-butenyl)-. [Link]

  • CCDC. Search - Access Structures. [Link]

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Validation

A Researcher's Guide to the Biological Activities of Pyrazole Isomers: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides an in-depth and objective comparison of the biological activities of pyrazole isomers, grounded in experimental data and established sc...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth and objective comparison of the biological activities of pyrazole isomers, grounded in experimental data and established scientific principles. Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological properties.[1][2] The strategic placement of substituents on the pyrazole ring gives rise to various isomers, each with potentially distinct biological profiles. This guide will delve into the comparative analysis of these isomers across key therapeutic areas, offering quantitative data, detailed experimental methodologies, and a mechanistic overview of their actions.

The Significance of Isomerism in Pyrazole's Biological Activity

The constitutional isomerism in substituted pyrazoles, particularly the positional arrangement of substituents on the pyrazole core, plays a pivotal role in determining their interaction with biological targets. This structural nuance can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to specific enzymes or receptors. Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective therapeutic agents.

Comparative Analysis of Biological Activities

This section will explore the diverse biological activities of pyrazole isomers, presenting comparative data to highlight the impact of isomeric variations.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The positioning of substituents on the pyrazole ring can dramatically affect their potency and selectivity.

Table 1: Comparative Anticancer Efficacy (IC50 in µM) of Pyrazole Derivatives

Compound/IsomerCancer Cell LineIC50 (µM)Reference
Celecoxib MCF-7 (Breast)25.2 - 37.2[3]
HCT-116 (Colon)~37[3]
HepG2 (Liver)~28[3]
Compound 28 (1,3,4-trisubstituted) HCT116 (Colon)0.035[4]
Compound 22 (1,4-benzoxazine-pyrazole hybrid) MCF-7 (Breast)2.82[4]
Compound 23 (1,4-benzoxazine-pyrazole hybrid) A549 (Lung)6.28[4]
Thiazolyl-pyrazoline derivative MCF-7 (Breast)0.07[5]
Compound 24e (R = H, R1 = MeO) PC-3 (Prostate)4.2[6]
DU 145 (Prostate)3.6[6]
Compound 45b (R = 3-ClC6H4) HCT-116 (Colon)0.053[6]

The data clearly indicates that specific substitution patterns on the pyrazole ring lead to highly potent anticancer activity, with some derivatives exhibiting IC50 values in the nanomolar range.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with the selective COX-2 inhibitor Celecoxib being a prominent example. The arrangement of substituents significantly influences their COX-2 selectivity and overall anti-inflammatory efficacy.

Table 2: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

Compound/IsomerAssayActivityReference
Celecoxib COX-2 InhibitionIC50 = 0.04 µM[7]
1-(4-F-Ph)-3-CF3-Pyrazole COX-2 InhibitionIC50 = 0.04 µM[7]
3-Cl-1-Ph-Pyrazole COX-2 Inhibition-[7]
Pyrazole-thiazole hybrid COX-2/5-LOX InhibitionIC50 = 0.03 µM (COX-2), 0.12 µM (5-LOX)[7]
Compound 33 (1,5-diaryl pyrazole) COX-2 InhibitionIC50 = 2.52 µM[8]
Compound 44 (benzotiophenyl and carboxylic acid derivative) COX-2 InhibitionIC50 = 0.01 µM[8]

Structure-activity relationship studies reveal that substituents at the C4 position, such as -SO2NH2, are crucial for COX-2 selectivity.[7] Furthermore, N1-aryl groups can enhance binding affinity through π-π stacking interactions.[7]

Antimicrobial Activity

Pyrazole isomers have demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal pathogens. The nature and position of substituents on the pyrazole ring are critical determinants of their antimicrobial spectrum and potency.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrazole Derivatives

Compound/IsomerS. aureusE. coliC. albicansReference
Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) 1-81-[9]
Hydrazide derivatives (11) ---[9]
Pyrazole-triazole hybrids (21) 10-1510-15-[9]
Imidazo-pyridine pyrazole 18 <1<1-[2]
Pyrano[2,3-c] pyrazole 5c 6.256.25-[2]
Indazole 5 64-128>128>128[10]
Pyrazoline 9 4>128>128[10]

The data highlights that certain pyrazole derivatives exhibit potent and broad-spectrum antimicrobial activity, with MIC values comparable to or even better than standard antibiotics.

Antiviral Activity

The antiviral potential of pyrazole derivatives has been investigated against a range of viruses. The specific isomeric form of the pyrazole derivative can influence its ability to inhibit viral replication.

Table 4: Comparative Antiviral Activity of Pyrazole Derivatives

Compound/IsomerVirusActivityReference
Hydrazone 6 Newcastle Disease Virus (NDV)100% protection[11]
Thiazolidinedione derivative 9 Newcastle Disease Virus (NDV)100% protection[11]
Pyrazolopyrimidine derivative 7 Newcastle Disease Virus (NDV)95% protection[11]
1,3-diphenylpyrazole derivatives Newcastle Disease Virus (NDV)95-100% protection[11]
Compound 5 (1H-Pyrazolo[3,4-d]pyrimidine) Zika Virus (ZIKV)EC50 = 4.3 µM[12]
Compound 13 (1H-Pyrazolo[3,4-d]pyrimidine) Zika Virus (ZIKV)EC50 = 6.5 µM[12]
Compound 413 -IC50 = 0.02[13]

These findings underscore the promise of pyrazole derivatives as scaffolds for the development of novel antiviral agents.

Anticonvulsant Activity

The structural features of pyrazole isomers have a profound impact on their anticonvulsant properties. The nature and position of substituents on the pyrazoline ring, a reduced form of pyrazole, are particularly important.

Table 5: Comparative Anticonvulsant Activity of Pyrazoline Derivatives

Compound/IsomerTestActivityReference
5-(4-fluorophenyl)-pyrazoline derivative MES testMore favorable than methoxy residue[14]
3-chloro-pyrazoline derivative MES testMore active than 4-chloro derivative[14]
Compound 2e (thiophen and 2,6-dichlorophenyl substituted) PTZ testDecreased grade-5 seizures, increased survival[15]
Compound 2g (4-methylsulfonylphenyl and 4-methoxyphenyl substituted) MES testDecreased seizures, increased survival[15]
N-ethyl-N′-(3,5-dimethylpyrazole-4-yl)thiourea MES testED50 = 17.14 mg/kg[15]
N-(2-ethoxyphenyl)-N′-(3,5-dimethylpyrazole-4-yl)urea MES testED50 = 17.46 mg/kg[15]

Structure-activity relationship studies indicate that electron-withdrawing groups and specific substitution patterns on the aryl rings attached to the pyrazoline core are crucial for potent anticonvulsant activity.[14]

Key Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, this section outlines the detailed methodologies for the key biological assays.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole isomers for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups (n=6) and administer the test compounds (pyrazole isomers) or a standard drug (e.g., Indomethacin, 10 mg/kg) orally 1 hour before carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the pyrazole isomers in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).

Mechanistic Insights and Signaling Pathways

The biological activities of pyrazole isomers are often attributed to their interaction with specific molecular targets. For instance, the anti-inflammatory effects of many pyrazole derivatives are mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.

COX-2 Signaling Pathway

Inflammatory stimuli, such as cytokines and growth factors, can activate various signaling cascades, including the MAPK and NF-κB pathways, leading to the upregulation of COX-2 expression.[16][17] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[17] Pyrazole-based COX-2 inhibitors can block this pathway, thereby reducing prostaglandin synthesis and alleviating inflammation.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

MTT_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis start Seed Cells in 96-well Plate treat Treat with Pyrazole Isomers start->treat add_mtt Add MTT Solution treat->add_mtt incubate_mtt Incubate (4h, 37°C) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze Anti_Inflammatory_Assay_Workflow cluster_pre_treatment Pre-treatment cluster_induction_measurement Induction & Measurement cluster_analysis Data Analysis acclimatize Acclimatize Rats grouping Group and Dose with Pyrazole Isomers acclimatize->grouping inject Inject Carrageenan into Paw grouping->inject measure Measure Paw Volume (0-4h) inject->measure calculate Calculate % Inhibition of Edema measure->calculate

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema Assay.

COX2_Signaling_Pathway stimuli Inflammatory Stimuli (Cytokines, Growth Factors) receptors Cell Surface Receptors stimuli->receptors mapk MAPK Pathway receptors->mapk nfkb NF-κB Pathway receptors->nfkb transcription_factors Activation of Transcription Factors mapk->transcription_factors nfkb->transcription_factors cox2_gene COX-2 Gene Transcription transcription_factors->cox2_gene cox2_protein COX-2 Protein Synthesis cox2_gene->cox2_protein arachidonic_acid Arachidonic Acid prostaglandins Prostaglandins arachidonic_acid->prostaglandins COX-2 inflammation Inflammation prostaglandins->inflammation pyrazole Pyrazole Isomers (COX-2 Inhibitors) pyrazole->cox2_protein Inhibition

Caption: Simplified COX-2 signaling pathway and the inhibitory action of pyrazole isomers.

Conclusion

The isomeric form of pyrazole derivatives is a critical determinant of their biological activity. This guide has provided a comparative analysis of pyrazole isomers across various therapeutic areas, supported by quantitative experimental data. The detailed protocols and mechanistic insights offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The continued exploration of the structure-activity relationships of pyrazole isomers holds significant promise for the development of novel and more effective therapeutic agents.

References

  • Siddiqui, N., et al. (2010).
  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.).
  • Pyrazole Derivatives Emerge as Potent Contenders in Antimicrobial Spectrum, Rivaling Standard Antibiotics. (2025). Benchchem.
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC.
  • SAR study of the target pyrazole ester derivatives 15a-h and 19a-d as anti-inflammatory agents. (n.d.).
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Comparative Anticancer Activity of Pyrazole Derivatives: A Researcher's Guide. (2025). Benchchem.
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC.
  • Synthesis and anticonvulsant activity of some 2-pyrazolines derived
  • Synthesis And Anticonvulsant Activity Of Some Substituted 3,5-Diphenyl-2-Pyrazoline-1-Carboxamide Derivatives | Request PDF. (n.d.).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.
  • Structures of pyrazole derivatives with anti-inflammatory activity. (n.d.).
  • [Study of the relationship between structure and anticonvulsant activities of 5-substituted-1-butry-3-pyrazolidinones and their synthesis]. (1992). PubMed.
  • Synthesis and anti-inflammatory activity of some pyrazole deriv
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Pyrazoles as anticancer agents: Recent advances. (2023).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Semantic Scholar.
  • Zika Virus Inhibitors Based on a 1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine Scaffold. (2022). MDPI.
  • Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). Scientific Reports.
  • Synthesis and anticonvulsant activity of some 2-pyrazolines derived
  • Synthesis and antiviral activity of new 3-methyl-1,5-diphenyl-1H-pyrazole Derivatives. (n.d.).
  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propag
  • abruzzi/graphviz-scripts: Some dot files for graphviz. (n.d.). GitHub.
  • MTT Assay Principle. (n.d.). SciSpace.
  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. (2022). IntechOpen.
  • Signaling pathways regulating COX-2 expression. Schematic diagram... (n.d.).
  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. (n.d.). Frontiers in Immunology.
  • DOT Language. (2024). Graphviz.
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  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (n.d.). BMC Complementary Medicine and Therapies.
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Safety & Regulatory Compliance

Safety

Operational Safety and PPE Guide for Handling 4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde

Executive Summary & Chemical Profile Handling heterocyclic aldehydes requires a rigorous approach to laboratory safety. 4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1601749-90-9) is a highly reactive building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

Handling heterocyclic aldehydes requires a rigorous approach to laboratory safety. 4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1601749-90-9) is a highly reactive building block widely utilized in medicinal chemistry and agrochemical development[1]. While its pyrazole ring and aldehyde functional group make it an excellent scaffold for synthesizing complex molecules[2], these same structural features impart significant electrophilic reactivity. This guide provides drug development professionals with field-proven, self-validating protocols for personal protective equipment (PPE), operational handling, and disposal.

Hazard Classification & Mechanistic Causality

To effectively protect yourself, you must understand why a chemical is hazardous. The table below summarizes the quantitative and qualitative hazard data for this compound, mapped directly to its physiological causality[3].

Hazard ClassGHS CategoryHazard CodeMechanistic Causality
Skin Irritation 2H315The lipophilic pyrazole ring facilitates rapid dermal penetration. Once absorbed, the electrophilic aldehyde group reacts with nucleophilic primary amines in keratin, causing protein cross-linking and localized inflammation.
Eye Irritation 2AH319Vapors can condense on the aqueous surface of the cornea. The aldehyde forms Schiff bases with ocular proteins, leading to severe irritation and potential corneal damage.
STOT SE 3H336Inhalation of volatile fumes leads to specific target organ toxicity (single exposure), primarily manifesting as central nervous system depression (drowsiness/dizziness) or respiratory tract irritation[3].

Core Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere compliance checklist; it is a vital, self-validating barrier system. Based on the chemical's reactivity profile, the following PPE is mandatory[4]:

  • Hand Protection: Wear heavy-duty nitrile gloves (minimum thickness: 0.11 mm for splash protection, 0.3 mm for prolonged handling).

    • Expert Insight: Nitrile provides superior chemical resistance against heterocyclic aldehydes compared to latex. Latex can rapidly degrade upon contact with organic aldehydes, allowing transdermal permeation.

  • Eye Protection: Snug-fitting chemical splash goggles (compliant with ANSI Z87.1 or EN166) are strictly required[5]. Standard safety glasses with side shields are insufficient because they do not seal against vapor condensation.

  • Body Protection: A flame-retardant, high-collar lab coat (e.g., Nomex or chemically treated cotton) fully buttoned to the top. Ensure no exposed skin between the glove cuff and the lab coat sleeve.

  • Respiratory Protection: All primary handling must occur inside a certified fume hood. If engineering controls fail or during a spill, use a NIOSH/MSHA or EN 149 approved half-face respirator equipped with Type A (organic vapor) cartridges[4].

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Follow this methodology to ensure zero-exposure handling.

Protocol A: Safe Weighing and Transfer
  • Engineering Control Validation: Before opening the reagent bottle, verify that the fume hood face velocity is 0.5 m/s using a digital anemometer. Ensure the sash is positioned at or below the marked operational height.

  • Preparation: Don all required PPE. Place an anti-static weighing boat on the analytical balance inside the ventilated enclosure.

  • Transfer: Using a clean, grounded metal spatula, carefully transfer the required mass of 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde. Avoid rapid movements to prevent aerosolizing the powder.

  • Sealing: Immediately cap the source bottle. Wrap the seal with Parafilm to prevent moisture ingress and vapor escape during storage. Store at 0-8 °C under an inert atmosphere[4].

  • Decontamination: Wipe down the balance, spatulas, and immediate workspace with a paper towel dampened with a 10% sodium bisulfite ( NaHSO3​ ) solution, followed by a distilled water wipe.

Accidental Exposure & Spill Protocol

In the event of a spill, standard sweeping is dangerous due to the risk of inhalation and dermal contact[6]. You must chemically neutralize the threat.

Protocol B: Chemical Spill Neutralization
  • Evacuation & Alert: Immediately alert nearby personnel and evacuate the immediate 2-meter radius.

  • PPE Escalation: Don a respirator with organic vapor cartridges and double-layer nitrile gloves[4].

  • Containment: Surround the spill perimeter with an inert absorbent material (e.g., vermiculite or dry sand) to prevent spreading[5].

  • Chemical Neutralization: Liberally apply a freshly prepared 10-20% aqueous sodium bisulfite solution over the spill.

    • Expert Insight: Sodium bisulfite undergoes a rapid nucleophilic addition with the reactive aldehyde group. This forms a stable, non-volatile, and water-soluble α -hydroxy sulfonate adduct, effectively eliminating the inhalation and contact hazard.

  • Collection: Wait 15 minutes for the reaction to complete. Sweep the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container using a non-sparking dustpan[5].

Workflow Start Pre-Operation: PPE & Hood Validation Weigh Weighing & Transfer (Ventilated Enclosure) Start->Weigh SpillCheck Spill or Exposure Detected? Weigh->SpillCheck SpillYes Evacuate & Alert Don Heavy PPE SpillCheck->SpillYes Yes SpillNo Execute Reaction (Closed System) SpillCheck->SpillNo No Neutralize Neutralize Aldehyde (Sodium Bisulfite) SpillYes->Neutralize Waste Hazardous Waste Consolidation Neutralize->Waste Quench Quench & Decontaminate (Amine/Bisulfite Wash) SpillNo->Quench Quench->Waste

Workflow for handling and spill response of 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde.

Disposal Plan

Improper disposal of reactive aldehydes can lead to dangerous cross-reactions in waste streams.

  • Never pour down the drain: 4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde is harmful to aquatic environments and must be kept out of municipal water systems[5].

  • Quenching: All aqueous and organic waste containing unreacted aldehyde must be quenched with a slight excess of sodium bisulfite or a sacrificial amine before disposal.

  • Segregation: Dispose of the quenched mixture in a clearly labeled, approved waste disposal plant container designated for "Halogenated/Non-Halogenated Organic Waste" depending on the reaction solvent used[4].

References
  • [1] Title: 1601749-90-9|4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde - BLDpharm Source: bldpharm.com URL:

  • [3] Title: 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde — Chemical Substance Information Source: nextsds.com URL:

  • [6] Title: Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+% Source: coleparmer.com URL:

  • [2] Title: CAS 287917-97-9: 4-bromo-1H-pyrazole-5-carbaldehyde Source: cymitquimica.com URL:

  • [5] Title: SAFETY DATA SHEET - 1-Phenyl-1H-pyrazole-5-carbaldehyde Source: fishersci.com URL:

  • [4] Title: SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-5-carbaldehyde Source: fishersci.com URL:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde
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